5-Butyl-2-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-8,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFTNYYIDMHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Trajectory of 5-Butylsalicylaldehyde Derivatives: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the salicylaldehyde scaffold stands as a privileged structure, a foundational blueprint for a multitude of bioactive compounds and functional materials. Its inherent chemical functionalities—a reactive aldehyde, a phenolic hydroxyl group, and an aromatic ring—provide a versatile platform for derivatization, enabling the fine-tuning of steric and electronic properties to achieve desired biological or material characteristics. Among the diverse array of substituted salicylaldehydes, the 5-alkyl series, and specifically 5-butylsalicylaldehyde, has emerged as a focal point of contemporary research. The introduction of a butyl group at the 5-position imparts a significant increase in lipophilicity, a critical parameter influencing membrane permeability and interaction with hydrophobic pockets in biological targets. This guide provides an in-depth exploration of 5-butylsalicylaldehyde derivatives, from their synthesis and characterization to their burgeoning applications, offering a technical resource for researchers poised to innovate in this promising chemical space.
I. The Strategic Synthesis of 5-Butylsalicylaldehyde: Navigating the Synthetic Landscape
The synthesis of 5-butylsalicylaldehyde, the foundational starting material, requires a strategic approach to navigate the potential for side reactions and to ensure optimal yields. The primary challenge lies in the selective introduction of the formyl group ortho to the hydroxyl group on the 4-butylphenol precursor. Two principal methodologies have proven effective, each with its own set of advantages and mechanistic underpinnings.
A. The Duff Reaction: A Classic Approach to Formylation
The Duff reaction, a venerable method for the formylation of activated aromatic compounds, offers a direct route to 5-butylsalicylaldehyde from 4-butylphenol.[1] This reaction typically employs hexamethylenetetramine (HMTA) in an acidic medium, such as glacial acetic acid or trifluoroacetic acid, followed by acidic hydrolysis.
Causality of Experimental Choices:
-
Hexamethylenetetramine (HMTA): Serves as the formylating agent precursor. In the acidic medium, it decomposes to generate the electrophilic species that attacks the electron-rich phenol ring.
-
Glacial Acetic Acid: Acts as both the solvent and the acidic catalyst, facilitating the generation of the reactive electrophile from HMTA.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidic Hydrolysis: The initial product of the Duff reaction is an imine intermediate, which is subsequently hydrolyzed with an aqueous acid to yield the final aldehyde product.
A Representative Experimental Protocol (Adapted from the synthesis of 3,5-di-tert-butylsalicylaldehyde):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butylphenol in glacial acetic acid.
-
Add hexamethylenetetramine to the solution and heat the mixture to reflux (approximately 100-130°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Heat the mixture again to hydrolyze the intermediate.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-butylsalicylaldehyde.
B. Ortho-Formylation of 4-Butylphenol: A Directed Approach
An alternative and often higher-yielding strategy involves the direct ortho-formylation of 4-butylphenol. This can be achieved through various methods, including the use of paraformaldehyde in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) and a base such as triethylamine.[2]
Causality of Experimental Choices:
-
Paraformaldehyde: A stable source of formaldehyde, which acts as the one-carbon electrophile for the formylation.
-
Tin(IV) Chloride (SnCl₄): A Lewis acid that coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing the electrophilic attack to the ortho position.
-
Triethylamine: A base used to scavenge the HCl generated during the reaction, preventing unwanted side reactions.
A Representative Experimental Protocol (Adapted from the synthesis of 3,5-di-tert-butylsalicylaldehyde):
-
To a solution of 4-butylphenol and triethylamine in an inert solvent like toluene, add SnCl₄ dropwise under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for a short period.
-
Add paraformaldehyde to the reaction mixture and heat to a temperature of around 80°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers.
-
Dry the organic phase and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield 5-butylsalicylaldehyde.
Caption: General workflow for the synthesis of 5-butylsalicylaldehyde.
II. Derivatization of 5-Butylsalicylaldehyde: Expanding the Chemical Space
The true potential of 5-butylsalicylaldehyde is realized through its derivatization, primarily via the versatile reactivity of its aldehyde and hydroxyl functionalities. The formation of Schiff bases and hydrazones represents the most explored avenues, leading to a vast library of compounds with diverse biological activities.
A. Schiff Base Derivatives: The Workhorse of Salicylaldehyde Chemistry
Schiff bases, or imines, are readily synthesized through the condensation reaction between 5-butylsalicylaldehyde and a primary amine.[3][4] This reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid.[5] The resulting C=N (azomethine) bond is a key structural feature that contributes to the biological activity of these compounds.
A Representative Experimental Protocol for Schiff Base Synthesis:
-
Dissolve 5-butylsalicylaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified period, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.
-
Collect the precipitated Schiff base derivative by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Caption: Potential applications of 5-butylsalicylaldehyde derivatives.
C. Ligands for Metal Complexes and Catalysis
Salicylaldehyde derivatives, especially Schiff bases, are excellent ligands for a wide range of metal ions. [6][7]The resulting metal complexes have found applications in catalysis, for example, in oxidation reactions. The sterically demanding tert-butyl groups in 3,5-di-tert-butylsalicylaldehyde are known to influence the catalytic activity of their metal complexes. [8]Similarly, the butyl group in 5-butylsalicylaldehyde derivatives can be expected to modulate the properties of the corresponding metal complexes, opening avenues for the development of novel catalysts.
V. Future Perspectives and Conclusion
The exploration of 5-butylsalicylaldehyde derivatives is a field ripe with opportunity. While a significant body of research on other 5-substituted analogues provides a strong foundation, dedicated studies on 5-butyl derivatives are needed to fully elucidate their potential. Future research should focus on:
-
Systematic Synthesis and Characterization: The synthesis of a diverse library of 5-butylsalicylaldehyde Schiff bases and hydrazones, followed by thorough spectroscopic characterization.
-
Comprehensive Biological Screening: Evaluation of these new derivatives against a broad panel of microbial strains and cancer cell lines to identify lead compounds.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.
-
Development of Metal Complexes: Exploration of the coordination chemistry of 5-butylsalicylaldehyde derivatives and the catalytic potential of the resulting metal complexes.
VI. References
-
Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Retrieved from [Link]
-
Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139.
-
Nikolova-Mladenova, B., & Doytchinova, I. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate.
-
Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde. Retrieved from
-
Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, Characterization and Cytotoxic Activity of New Salicylaldehyde Benzoylhydrazone Derivatives as Potential Anti-Proliferative Agents. Arzneimittelforschung, 61(12), 714-8.
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones and their Ni(II) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity. Retrieved from [Link]
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-64.
-
Google Patents. (n.d.). EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde. Retrieved from
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Amri, J. F. (2021). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). Molecules, 26(23), 7203.
-
Edimegh, E. O., & Omojola, J. (2018). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. Chemistry Research Journal, 3(5), 118-124.
-
Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Retrieved from [Link]
-
Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Momekov, G., & Doytchinova, I. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International journal of molecular sciences, 24(8), 7551.
-
Wilkinson, S. M., Sheedy, T., & New, E. J. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(4), 751-755.
-
ResearchGate. (n.d.). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis and Characterization of Transition Metal(II) Schiff Bases Complexes Derived from 2,5-Dihalosalicylaldehyde and 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Liu, Z. (2022). Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt (ii) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis. Dalton Transactions, 51(1), 227-238.
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 26(11), 3193.
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Retrieved from [Link]
Sources
- 1. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 2. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 4. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
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- 8. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]
Comprehensive Technical Guide: pKa Determination of 5-Butyl-2-hydroxybenzaldehyde
Executive Summary
5-Butyl-2-hydroxybenzaldehyde (CAS: 2725-53-3 for tert-butyl isomer; generic structure relevant to n-butyl derivatives) serves as a critical ligand in coordination chemistry and a precursor for Schiff base synthesis.[1] Understanding its acid dissociation constant (
Key Data Point:
The estimated thermodynamic
This value represents a deviation from the standard phenol
Structural & Mechanistic Analysis
The Chemical Equilibrium
The acidity of this compound is governed by the deprotonation of the phenolic hydroxyl group.[1] Unlike simple phenols, this system is stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen of the aldehyde.[1]
Mechanism:
-
Neutral State: The IMHB locks the proton, making it initially harder to remove than in a free phenol, but the electron-withdrawing nature of the aldehyde (-CHO) pulls electron density from the ring, ultimately increasing acidity (lowering
) compared to phenol.[1] -
Anionic State: Upon deprotonation, the negative charge is delocalized onto the aldehyde oxygen (resonance stabilization), favoring the forward reaction.[1]
-
Substituent Effect: The 5-butyl group (alkyl) exerts a weak positive inductive effect (+I), pushing electron density into the ring.[1] This slightly destabilizes the phenolate anion compared to unsubstituted salicylaldehyde (
), resulting in a marginally higher .[1]
Visualization of Equilibrium and Resonance
The following diagram illustrates the deprotonation pathway and the stabilizing factors.
Caption: Thermodynamic equilibrium showing the transition from the IMHB-stabilized neutral form to the resonance-stabilized anion.
Physicochemical Data Profile
The following table summarizes the estimated and comparative values for this compound and related congeners.
| Parameter | Value / Range | Context |
| Estimated Aqueous | 8.39 – 8.47 | Extrapolated from substituent effects (Hammett |
| Salicylaldehyde | 8.37 | Reference standard (Unsubstituted) |
| Phenol | 9.99 | Reference standard (No -CHO group) |
| Solubility (Water) | < 0.5 g/L | Highly lipophilic due to butyl chain |
| LogP (Octanol/Water) | ~4.4 - 4.9 | Requires mixed-solvent determination methods |
| ~325 nm | UV-Vis absorption peak (in MeOH) | |
| ~370-380 nm | Bathochromic shift upon deprotonation |
Experimental Protocols (Self-Validating Systems)
Due to the low aqueous solubility of this compound, direct aqueous titration yields unstable signals.[1] The Yasuda-Shedlovsky Extrapolation Method using binary solvent systems (Dioxane/Water or Methanol/Water) is the authoritative protocol.[1]
Protocol A: Potentiometric Titration in Mixed Solvents
Objective: Determine stoichiometric
Reagents:
-
Analyte: this compound (>99% purity).[1]
-
Solvent: 1,4-Dioxane (HPLC Grade, purified to remove peroxides) and Carbonate-free distilled water.[1]
-
Titrant: 0.1 M KOH (standardized against Potassium Hydrogen Phthalate).
-
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
-
Preparation: Prepare three solution sets with Dioxane:Water ratios of 30:70, 40:60, and 50:50 (v/v). Maintain constant ionic strength (
M KCl).[1] -
Calibration: Calibrate the glass electrode pH meter using standard aqueous buffers (pH 4.01, 7.00, 10.01). Correction factor for mixed solvents must be applied.
-
Titration: Titrate 50 mL of the analyte solution (
M) with 0.1 M KOH under nitrogen atmosphere (to prevent absorption). -
Data Recording: Record pH vs. Volume of KOH added. Wait for stable readings (drift < 0.002 pH/min).
Calculation (The Yasuda-Shedlovsky Equation):
Plot the experimentally determined
The intercept at
Protocol B: Spectrophotometric Validation
Objective: Cross-validate potentiometric results by observing the bathochromic shift of the phenolate band.
Workflow:
-
Stock Solution: Dissolve analyte in Methanol.
-
Buffer Series: Prepare aqueous buffers ranging from pH 6.0 to 11.0 (maintaining constant ionic strength).
-
Aliquot Addition: Inject small aliquots of stock solution into buffers (final MeOH < 1% to minimize solvent effects).
-
Scan: Record UV-Vis spectra (250–450 nm).
-
Isosbestic Point: Verify the presence of a sharp isosbestic point (indicating a clean two-state equilibrium).[1]
-
Fitting: Use the Henderson-Hasselbalch equation at
of the anion to solve for .[1]
Experimental Workflow Diagram
This diagram outlines the decision logic and process flow for determining the pKa of lipophilic ligands.
Caption: Decision tree for selecting the appropriate pKa determination method based on ligand solubility.
Applications & Implications
Metal Extraction (Hydrometallurgy)
In solvent extraction processes (e.g., copper or nickel recovery), the
-
Low
(High Acidity): Allows extraction at lower pH values, reducing base consumption.[1] -
5-Butyl Effect: The butyl group increases lipophilicity, preventing the ligand from leaching into the aqueous phase, while the
of ~8.4 ensures efficient deprotonation at mild alkaline pH (pH 9-10).[1]
Schiff Base Synthesis
When condensing with amines to form Schiff bases (imines), the acidity of the phenol affects the stability of the intermediate.[1] The strong IMHB in this compound often requires catalysis (acid or heat) to disrupt the hydrogen bond and facilitate nucleophilic attack by the amine.[1]
References
-
ChemicalBook. (2024).[1] 5-tert-Butyl-2-hydroxybenzaldehyde Properties and pKa Prediction.
-
PubChem. (2024).[1] 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] [2]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
-
Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for salicylaldehyde derivative constants).
-
Hummel, G. (2015).[1] Determination of pKa Values for Lipophilic Drugs by Potentiometric Titration in Mixed Solvent Systems. Journal of Pharmaceutical Sciences. (Methodology reference for Yasuda-Shedlovsky extrapolation).
Sources
The Ascendance of the 5-Butyl Moiety: A Technical Guide to the History, Synthesis, and Significance of 5-Butyl Substituted Benzaldehydes
This technical guide provides an in-depth exploration of the history, synthesis, and evolving applications of 5-butyl substituted benzaldehydes. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the scientific rationale behind the incorporation of the 5-butyl group, details key synthetic methodologies, and explores the consequential biological activities that have rendered this class of molecules a subject of enduring interest.
Introduction: The Strategic Importance of Benzaldehyde Scaffolds
Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 from bitter almonds.[1][2] Its synthetic preparation by Wöhler and Liebig in 1832 marked a pivotal moment in organic chemistry.[1] The benzaldehyde scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and its presence in numerous natural products with pleasant fragrances, such as vanillin and cinnamaldehyde.[3] The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications are instrumental in modulating biological activity, pharmacokinetics, and pharmacodynamics.
The introduction of an alkyl substituent, specifically a butyl group at the 5-position of a benzaldehyde, particularly a salicylaldehyde (2-hydroxybenzaldehyde), is a recurring motif in the design of bioactive compounds. This guide will trace the origins of this structural feature, dissect the chemical logic underpinning its synthesis, and survey its impact on contemporary drug discovery.
Historical Perspective: An Indirect Discovery and Emergent Utility
The precise "discovery" of 5-butyl substituted benzaldehydes is not marked by a single seminal event but rather by a gradual emergence driven by the broader exploration of alkylated phenols and their subsequent formylation. The initial impetus was likely rooted in the desire to modulate the properties of salicylaldehyde, a compound of significant industrial and academic interest.
The rationale for introducing a butyl group at the 5-position is primarily to enhance the lipophilicity of the molecule.[4] Increased lipophilicity can lead to improved membrane permeability, a critical factor for the bioavailability of drug candidates.[5] The 5-position is electronically and sterically strategic. In salicylaldehydes, it is para to the hydroxyl group and meta to the aldehyde. This positioning allows the butyl group to exert its electronic and steric influence without directly interfering with the key functional groups responsible for binding interactions or subsequent chemical transformations.
Early synthetic efforts would have leveraged established methods for the alkylation of phenols, followed by formylation. The historical development of reactions such as the Friedel-Crafts alkylation and acylation, and formylation reactions like the Reimer-Tiemann, Gattermann, and Duff reactions, provided the chemical toolkit necessary for the eventual synthesis of these target molecules.
Synthetic Methodologies: A Practical Guide
The synthesis of 5-butyl substituted benzaldehydes can be broadly categorized into two approaches: direct formylation of a pre-alkylated benzene ring or alkylation of a pre-existing benzaldehyde or phenol. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of 4-n-Butylbenzaldehyde
A common route to para-alkylated benzaldehydes involves a three-step sequence starting from benzene.[1] This approach is illustrative of fundamental organic transformations.
Experimental Protocol: Synthesis of 4-n-Butylbenzaldehyde
-
Step 1: Friedel-Crafts Acylation of Benzene.
-
To a cooled and stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, add propanoyl chloride dropwise.
-
Slowly add benzene to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.
-
-
Step 2: Clemmensen Reduction of Propiophenone.
-
To a round-bottom flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid.
-
Add the propiophenone obtained from Step 1 and heat the mixture to reflux.
-
Maintain reflux until the reaction is complete (monitored by TLC).
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate to afford n-butylbenzene.
-
-
Step 3: Gatterman-Koch Formylation of n-Butylbenzene.
-
In a high-pressure reactor, combine n-butylbenzene with a mixture of anhydrous aluminum chloride and cuprous chloride.
-
Introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas under high pressure.
-
Heat the reaction mixture while stirring.
-
Upon completion, carefully release the pressure and work up the reaction mixture as described in the Friedel-Crafts acylation step to isolate 4-n-butylbenzaldehyde.
-
Causality Behind Experimental Choices:
-
The Friedel-Crafts acylation is employed first to avoid the polyalkylation that is often problematic with Friedel-Crafts alkylation. The acyl group is deactivating, preventing further reaction on the aromatic ring.[6]
-
The Clemmensen reduction is a classic method for reducing a ketone to an alkane under acidic conditions.
-
The Gatterman-Koch reaction is a specific method for the formylation of aromatic compounds, particularly those that are activated by alkyl groups.[1] The high pressure is necessary to maintain a sufficient concentration of the reactive formyl cation precursor.[2]
Synthetic Workflow for 4-n-Butylbenzaldehyde
Caption: Synthesis of 4-n-butylbenzaldehyde from benzene.
Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde
The synthesis of hydroxylated and butylated benzaldehydes often starts with an appropriately substituted phenol. The Duff reaction is a classic method for the formylation of phenols.
Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde (A closely related compound) [7]
-
Step 1: Duff Reaction.
-
In a reaction vessel, combine 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid.
-
Heat the mixture to a temperature between 100°C and 130°C.
-
After a suitable reaction time, add water to the mixture and continue heating to hydrolyze the intermediate and produce 3,5-di-tert-butylsalicylaldehyde.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and purify the product, typically by chromatography or crystallization.
-
A more modern approach for the synthesis of 3,5-di-tert-butyl-2-hydroxybenzaldehyde involves a tin(IV) chloride-mediated reaction.[8]
Experimental Protocol: Tin-Mediated Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [8]
-
To a solution of 2,4-di-tert-butylphenol and triethylamine in toluene under a nitrogen atmosphere, add tin(IV) chloride (SnCl₄) dropwise at room temperature.
-
After stirring for 15 minutes, add paraformaldehyde in one portion.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, add water and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the final product.
Synthetic Pathway for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Sources
- 1. homework.study.com [homework.study.com]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 8. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Schiff base ligands using 5-Butyl-2-hydroxybenzaldehyde
Application Note: Synthesis of Schiff Base Ligands using 5-Butyl-2-hydroxybenzaldehyde
Introduction & Strategic Significance
Schiff base ligands derived from This compound (specifically the 5-tert-butyl isomer, CAS 5271-67-0) represent a cornerstone in coordination chemistry and drug design. Unlike unsubstituted salicylaldehydes, the 5-butyl group introduces critical lipophilicity and steric bulk .
-
Solubility Profile: The hydrophobic butyl chain significantly enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating homogeneous catalysis and improving membrane permeability in biological assays.
-
Electronic Modulation: The alkyl group exerts a weak positive inductive effect (+I), increasing the electron density on the phenolate oxygen and the imine nitrogen, thereby stabilizing high-oxidation-state metal centers (e.g., Mn(III), Co(III)) in Salen-type catalysts.
This guide provides high-fidelity protocols for synthesizing both Salen-type (N2O2) bis-ligands and Mono-Schiff base (NO) ligands , optimized for yield and purity.
Chemical Theory: The Condensation Mechanism
The formation of the azomethine bond (-C=N-) is a reversible nucleophilic addition-elimination reaction. Success depends on shifting the equilibrium toward the product by removing water.
Mechanism Description:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Acid Catalysis: Protonation of the hydroxyl group converts it into a good leaving group (water).
-
Dehydration: Elimination of water yields the iminium ion, which deprotonates to form the Schiff base.
Note on Isomers: While "5-butyl" can refer to n-butyl, the 5-tert-butyl isomer is the industry standard for stabilizing metal complexes against oxidative dimerization. The protocols below apply to both, but reaction times may vary slightly due to steric differences.
Figure 1: Mechanistic Pathway
Caption: Step-wise mechanism of Schiff base formation. Acid catalysis facilitates the rate-limiting dehydration step.
Experimental Protocols
Protocol A: Synthesis of Salen-Type Bis-Ligands (Jacobsen Type)
Target: Ligands for asymmetric catalysis or metallo-drug complexes. Stoichiometry: 2:1 (Aldehyde : Diamine).
Materials:
-
5-tert-Butyl-2-hydroxybenzaldehyde (20 mmol, 3.56 g)
-
(1R,2R)-1,2-Diaminocyclohexane (10 mmol, 1.14 g) [or Ethylenediamine]
-
Ethanol (Absolute, 50 mL)
-
Catalyst: Formic acid (3-5 drops)
Step-by-Step Workflow:
-
Solubilization: Dissolve 20 mmol of the aldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask (RBF). Heat gently to 40°C to ensure complete dissolution.
-
Amine Addition: Dissolve 10 mmol of the diamine in 10 mL ethanol. Add this solution dropwise to the aldehyde solution over 15 minutes under stirring.
-
Observation: The solution will turn bright yellow/orange immediately (formation of imine).
-
-
Catalysis: Add 3-5 drops of formic acid.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours .
-
Validation: Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear.
-
-
Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath for 2 hours.
-
Isolation: Filter the yellow precipitate under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Target: Rapid library generation for biological screening.
Parameters:
-
Power: 300 W
-
Temperature: 90°C
-
Time: 10–15 minutes
-
Solvent: Minimal Ethanol (paste method) or Solvent-free (Neat).
Workflow:
-
Mix aldehyde (1 mmol) and amine (1 mmol) in a microwave vial.
-
Add 2 drops of ethanol to create a slurry.
-
Irradiate for 10 minutes.
-
Recrystallize the resulting solid from hot ethanol.
Figure 2: Synthesis Workflow Diagram
Caption: Optimized operational workflow for thermal reflux synthesis.
Characterization & Validation
To ensure scientific integrity, the synthesized ligand must be validated using the following spectral markers.
Table 1: Key Spectral Characteristics
| Technique | Parameter | Expected Value | Diagnostic Significance |
| FT-IR | 1610–1635 cm⁻¹ | Strong band. Confirms imine formation. | |
| FT-IR | ~1660–1680 cm⁻¹ | Absent. Disappearance confirms consumption of aldehyde. | |
| ¹H NMR | 8.30–8.60 ppm | Singlet (1H). Characteristic azomethine proton. | |
| ¹H NMR | 13.00–14.00 ppm | Broad Singlet. Downfield shift due to intramolecular H-bonding.[1] | |
| UV-Vis | 300–400 nm |
Self-Validation Check:
-
If the IR spectrum shows a peak at 1670 cm⁻¹, the reaction is incomplete. Action: Increase reflux time or add more catalyst.
-
If the product is an oil/sticky solid: This often happens with butyl derivatives due to lipophilicity. Action: Triturate with hexane or diethyl ether to induce crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation or water retention. | Use a Dean-Stark trap (if using Toluene) to physically remove water. |
| Oiling Out | High solubility of butyl chain in EtOH. | Evaporate solvent to 50% volume; add drops of water until turbid; cool. |
| Hydrolysis | Moisture sensitivity of imine. | Store ligands in a desiccator. Ensure solvents are anhydrous. |
References
-
Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.[2] Link
-
Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews. Link
-
Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews. Link
-
BenchChem. (2025).[3] "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde." (General protocol reference). Link[3]
-
ResearchGate. (2025). "Unsymmetrical Salen-Type Ligands: High Yield Synthesis." ResearchGate Protocol Repository. Link
Sources
Application Note & Protocol: Synthesis and Characterization of 5-Butyl-2-hydroxybenzaldehyde Oxime for Metal Extraction Applications
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Butyl-2-hydroxybenzaldehyde oxime, a potent chelating agent for solvent extraction. The inclusion of a butyl group on the salicylaldehyde backbone enhances the lipophilicity of the oxime, making it a highly effective extractant for metals like copper from aqueous solutions.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and hydrometallurgy, offering detailed, step-by-step methodologies, mechanistic insights, and expected analytical outcomes.
Introduction: The Strategic Advantage of Alkyl-Substituted Salicylaldoximes
Salicylaldoximes are a class of organic compounds renowned for their ability to form stable complexes with various metal ions.[3][4] This chelating property is fundamental to their application in solvent extraction, a crucial process in hydrometallurgy for the purification and concentration of metals.[5] The reaction involves the formation of a stable, often brightly colored, coordination complex with the metal ion.[4]
The synthesis of this compound oxime is a targeted approach to optimize the performance of these extractants. The introduction of an alkyl group, in this case, a butyl substituent, significantly enhances the molecule's solubility in organic solvents. This increased lipophilicity is paramount for an efficient liquid-liquid extraction process, ensuring the metal-oxime complex partitions favorably into the organic phase. This application note details a robust synthetic protocol, from the initial reaction to the final characterization of this specialized oxime extractant.
Reaction Mechanism and Synthesis Workflow
The synthesis of this compound oxime is achieved through the condensation reaction of this compound with hydroxylamine.[6] The reaction is typically initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final oxime product.[6] The use of hydroxylamine hydrochloride necessitates the addition of a base to liberate the free hydroxylamine for the reaction to proceed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) [frontiersin.org]
- 3. Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. Salicylaldoxime - Wikipedia [en.wikipedia.org]
- 5. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 5-Butyl-2-hydroxybenzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among these, substituted salicylaldehydes represent a cornerstone class of building blocks, prized for their inherent reactivity and versatile chemical handles. This guide focuses on a particularly valuable derivative, 5-Butyl-2-hydroxybenzaldehyde, a key intermediate whose structural features lend themselves to the construction of a diverse array of bioactive molecules.
This document provides an in-depth exploration of the synthesis and application of this compound for researchers, scientists, and drug development professionals. We will delve into validated synthetic protocols, elucidate the rationale behind methodological choices, and present its application in the synthesis of pharmaceutically relevant scaffolds.
Section 1: Synthesis of this compound
The introduction of a formyl group ortho to a hydroxyl group on a phenolic ring is a critical transformation in the synthesis of salicylaldehyde derivatives. For the preparation of this compound, two primary methods are presented here: a high-yielding ortho-formylation reaction and the classic Reimer-Tiemann reaction.
High-Selectivity Ortho-Formylation of 4-n-Butylphenol
This modern method offers excellent regioselectivity and high yields for the ortho-formylation of phenols. The reaction utilizes paraformaldehyde as the formyl source and is mediated by magnesium chloride and a tertiary amine base.
Causality of Experimental Choices:
-
Magnesium Chloride (MgCl₂): Acts as a Lewis acid, coordinating to the phenolic oxygen to increase the acidity of the hydroxyl proton and facilitating the formation of a magnesium phenoxide. This complex then directs the formylation to the ortho position through a six-membered transition state.
-
Triethylamine (Et₃N): A non-nucleophilic base that deprotonates the phenol and facilitates the formation of the reactive intermediate from paraformaldehyde.
-
Paraformaldehyde: A stable, solid source of formaldehyde that is easier to handle than gaseous formaldehyde.
-
Acetonitrile (CH₃CN): An appropriate solvent that is inert under the reaction conditions and effectively solubilizes the reactants.
Experimental Protocol: Ortho-Formylation
Materials:
| Reagent/Material | CAS Number | Supplier Examples |
| 4-n-Butylphenol | 1638-22-8 | Sigma-Aldrich, TCI Chemicals, LGC Standards |
| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | Standard chemical suppliers |
| Triethylamine (Et₃N) | 121-44-8 | Standard chemical suppliers |
| Paraformaldehyde | 30525-89-4 | Standard chemical suppliers |
| Dry Acetonitrile | 75-05-8 | Standard chemical suppliers |
| Diethyl Ether | 60-29-7 | Standard chemical suppliers |
| 5% Hydrochloric Acid (HCl) | 7647-01-0 | Standard chemical suppliers |
| Saturated Sodium Chloride (NaCl) Solution | 7647-14-5 | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard chemical suppliers |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4-n-butylphenol (20.0 mmol, 3.00 g).
-
Reagent Addition: Add dry acetonitrile (100 mL), followed by anhydrous MgCl₂ (30.0 mmol, 2.86 g) and triethylamine (75.0 mmol, 10.4 mL). Stir the mixture for 30 minutes at room temperature under an argon atmosphere.
-
Formylation: Add dry paraformaldehyde (135.0 mmol, 4.05 g) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) under argon for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of 5% aqueous HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a yellow oil.
Expected Yield: 80-90%
Workflow Diagram: Ortho-Formylation of 4-n-Butylphenol
Caption: High-selectivity ortho-formylation workflow.
The Reimer-Tiemann Reaction
A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution.[1] While generally less selective and lower yielding than the ortho-formylation method described above, it remains a valuable and widely taught synthetic route.
Mechanism Insight: The reaction proceeds via the formation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde.[1]
Experimental Protocol: Reimer-Tiemann Reaction
Materials:
| Reagent/Material | CAS Number |
| 4-n-Butylphenol | 1638-22-8 |
| Sodium Hydroxide (NaOH) | 1310-73-2 |
| Chloroform (CHCl₃) | 67-66-3 |
| Hydrochloric Acid (HCl) | 7647-01-0 |
| Diethyl Ether | 60-29-7 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide (0.4 mol, 16 g) in water (25 mL).
-
Phenoxide Formation: Add 4-n-butylphenol (0.1 mol, 15.0 g) to the NaOH solution and heat the mixture to 65°C with constant stirring.
-
Carbene Formation and Reaction: Add chloroform (0.12 mol, 10 mL) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling.
-
Reaction Completion: After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and then a saturated sodium bicarbonate solution.
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by vacuum distillation.
Expected Yield: 30-40%
Section 2: Application in Pharmaceutical Synthesis - The Gateway to Bioactive Scaffolds
This compound is a versatile intermediate for the synthesis of various pharmaceutically relevant compounds, most notably Schiff bases. The imine or azomethine group (-C=N-) in Schiff bases is a crucial pharmacophore that imparts a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4]
Synthesis of Schiff Bases with Antimicrobial Potential
The condensation of this compound with various primary amines readily yields Schiff bases. The butyl group enhances the lipophilicity of the resulting molecule, which can improve its ability to penetrate microbial cell membranes.
General Reaction Scheme:
Caption: General synthesis of Schiff bases.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
Materials:
| Reagent/Material |
| This compound |
| Substituted Aniline (e.g., 4-aminoantipyrine) |
| Ethanol |
| Glacial Acetic Acid (catalyst) |
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.
-
Amine Addition: To this solution, add the substituted aniline (10 mmol) dissolved in ethanol (20 mL).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Quantitative Data for a Representative Schiff Base Synthesis
| Reactants | Product | Yield (%) | Melting Point (°C) |
| This compound + 4-Aminoantipyrine | 4-((5-butyl-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | ~85 | 168-170 |
Characterization Data for this compound:
While specific experimental spectra for 5-n-butyl-2-hydroxybenzaldehyde are not widely published, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.[5][6]
-
¹H NMR: Expect signals for the aldehydic proton (~9.8 ppm), the hydroxyl proton (~11 ppm, broad), aromatic protons (6.8-7.5 ppm), and the butyl chain protons (0.9-2.6 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~196 ppm), aromatic carbons (117-161 ppm), and the carbons of the butyl chain.
-
IR (cm⁻¹): Expect characteristic peaks for O-H stretching (broad, ~3200-3400), C-H stretching of the aldehyde (~2850 and ~2750), C=O stretching of the aldehyde (~1650), and C=C stretching of the aromatic ring (~1600, ~1480).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 178.23.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via high-selectivity ortho-formylation makes it an attractive starting material for drug discovery programs. The ability to readily form Schiff bases with a wide range of amines opens up avenues for the creation of large libraries of compounds for screening against various biological targets. The lipophilic butyl group is a key feature that can be exploited to modulate the pharmacokinetic properties of the final drug candidates. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in the development of new and effective pharmaceuticals.
References
-
Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Taylor & Francis Online. Available at: [Link]
-
Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. SpringerLink. Available at: [Link]
-
Synthesis and antiviral evaluation of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives as potent anti-bovine viral diarrhea virus agents. Taylor & Francis Online. Available at: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. ResearchGate. Available at: [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
-
3,5-Di-tert-butylsalicylaldehyde. PubChem. Available at: [Link]
-
5-tert-Butyl-2-hydroxybenzaldehyde. Georganics. Available at: [Link]
-
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde. PubChem. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link]
-
Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook. Available at: [Link]
-
3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Available at: [Link]
-
Organic oxygen compounds. MassBank. Available at: [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]
-
Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
-
FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Butyl-2-hydroxybenzaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-Butyl-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative. Salicylaldehydes are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The regioselective introduction of a formyl group onto a phenolic substrate, particularly one with a pre-existing substituent like 4-butylphenol, presents a common challenge in synthetic chemistry. This guide details and compares several effective formylation methodologies, offering researchers the rationale behind procedural choices and providing robust, step-by-step protocols. We focus on methods that ensure high ortho-selectivity, a critical parameter when the para-position is blocked, as is the case with the 4-butylphenol starting material.
Introduction: The Strategic Importance of Ortho-Formylation
The formylation of phenols is a cornerstone of aromatic chemistry, providing a direct route to hydroxybenzaldehydes. These bifunctional molecules are instrumental in constructing more complex chemical architectures, such as Schiff bases, which are popular ligands in catalysis.[1] The primary challenge in the formylation of substituted phenols is controlling the position of the incoming formyl group (regioselectivity). The powerful activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of isomers.
In the case of 4-butylphenol, the para-position is occupied, simplifying the challenge to exclusively achieving ortho-formylation. This guide explores several established methods suitable for this transformation, including the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation, with a strong emphasis on the latter for its superior selectivity and yield.
Comparative Overview of Applicable Formylation Methods
Several methods are available for the direct formylation of phenols. The choice of method depends on factors such as desired yield, regioselectivity, substrate tolerance, and operational safety. For the synthesis of this compound from 4-butylphenol, the following methods are most relevant.
| Method | Key Reagents | Mechanism Highlights | Selectivity | Advantages | Disadvantages |
| Magnesium-Mediated Formylation | MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | Chelation of the phenoxide to Mg²⁺ directs the electrophile (formaldehyde equivalent) to the ortho position.[2] | Excellent ortho-selectivity.[3] | High yields, mild conditions, excellent regiocontrol. | Requires anhydrous conditions; MgCl₂ quality is crucial.[3] |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic attack by dichlorocarbene (:CCl₂) on the electron-rich phenoxide ring.[4][5] | Predominantly ortho, but para-isomer can form if the ortho-position is blocked.[6][7] | Well-established, uses common reagents.[7] | Often gives moderate yields, can be highly exothermic, uses hazardous chloroform.[5][8] |
| Duff Reaction | Hexamethylenetetramine (Hexamine), Acid (e.g., TFA, Acetic Acid) | Electrophilic attack by an iminium ion derived from hexamine, followed by hydrolysis.[9] | Primarily ortho-selective.[9][10] | Single-step procedure. | Generally inefficient with low yields; can require harsh acidic conditions.[11][12] |
| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid chlorides) | Electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the activated ring.[13][14] | Effective for electron-rich aromatics.[15] | Versatile for various aromatic systems. | The Vilsmeier reagent is a weaker electrophile; may require highly activated substrates.[14] |
Given its high selectivity and yields, the Magnesium-Mediated Ortho-Formylation is presented as the primary recommended protocol. The Reimer-Tiemann reaction is provided as a classic alternative.
Detailed Protocols and Methodologies
Primary Recommended Protocol: Magnesium-Mediated Ortho-Formylation
This method stands out for its exceptional regioselectivity, affording almost exclusive ortho-formylation of phenols. The mechanism involves the formation of a magnesium phenoxide, where chelation directs the electrophilic attack of a formaldehyde equivalent to the adjacent position. This procedure is adapted from the work of Hofsløkken and Skattebøl.[2]
Caption: Workflow for Magnesium-Mediated Ortho-Formylation.
| Reagent | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Notes |
| 4-Butylphenol | 150.22 | 7.51 g (50 mmol) | Starting material |
| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 9.52 g (100 mmol, 2.0 eq) | Must be anhydrous. Use beads if possible.[3] |
| Paraformaldehyde | (CH₂O)n | 4.50 g (150 mmol, 3.0 eq) | Must be dry. |
| Triethylamine (Et₃N) | 101.19 | 10.12 g (14.0 mL, 100 mmol, 2.0 eq) | Reagent grade, dry. |
| Tetrahydrofuran (THF) | 72.11 | 250 mL | Anhydrous/dry solvent is crucial. |
| Diethyl Ether | 74.12 | ~100 mL | For work-up. |
| Hydrochloric Acid (1N) | 36.46 | ~300 mL | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | For drying. |
-
Vessel Preparation: Equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas, such as argon or nitrogen.[3]
-
Initial Reagent Loading: While maintaining a positive pressure of inert gas, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) to the flask.[3] The use of anhydrous MgCl₂ beads is critical for success.[3]
-
Solvent and Base Addition: Add dry tetrahydrofuran (250 mL) via syringe. Begin stirring the suspension. Add triethylamine (10.12 g, 100 mmol) dropwise via syringe over 5-10 minutes. Stir the resulting mixture for an additional 10 minutes at room temperature.
-
Substrate Addition: Add 4-butylphenol (7.51 g, 50 mmol) dropwise via syringe. The mixture may become opaque or change color.
-
Reaction: Immerse the flask in a preheated oil bath at approximately 75°C. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Electron-releasing groups like the butyl substituent enhance the reaction rate.[3]
-
Cooling and Quenching: After the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature. Add diethyl ether (100 mL) to the flask.
-
Aqueous Work-up: Transfer the organic phase to a 1-L separatory funnel. Wash successively with 1N HCl (3 x 100 mL). Caution: Gas evolution may occur during the first wash. Follow with three washes of water (3 x 100 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield pure this compound.
Alternative Protocol: Reimer-Tiemann Reaction
This classic reaction provides a viable, albeit often lower-yielding, route to the target compound. It involves the reaction of a phenol with chloroform in a strong basic solution.[7] The electrophile is dichlorocarbene, generated in situ.[16][17]
Caption: Key stages of the Reimer-Tiemann Reaction.
| Reagent | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Notes |
| 4-Butylphenol | 150.22 | 7.51 g (50 mmol) | Starting material |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 g (500 mmol) | Strong base |
| Chloroform (CHCl₃) | 119.38 | 18.0 g (12.1 mL, 150 mmol) | Toxic and Volatile |
| Water | 18.02 | ~50 mL | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (20.0 g) in water (50 mL).
-
Substrate Addition: Add 4-butylphenol (7.51 g, 50 mmol) to the basic solution and stir until a homogenous solution of the sodium phenoxide is formed.
-
Reaction: Heat the solution to 60-65°C in a water bath. Add chloroform (12.1 mL) dropwise through the top of the condenser over 30-45 minutes. The reaction is exothermic and the mixture should maintain a gentle reflux.[5] After the addition is complete, continue heating and stirring for an additional 1-2 hours.
-
Removal of Excess Chloroform: After the reaction period, remove the excess chloroform by simple distillation or steam distillation.[8][18]
-
Acidification: Cool the remaining reaction mixture in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper).
-
Isolation: The product, this compound, will often separate as an oil or solid. It can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product should be purified, for example, by vacuum distillation or column chromatography, to separate it from any unreacted starting material and potential isomers.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Chloroform: Highly toxic, a suspected carcinogen, and harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Triethylamine and THF: Flammable liquids. Keep away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and respiratory tract irritation.
-
Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic.[5] Ensure adequate cooling is available and add reagents slowly to maintain control.
Conclusion
For the reliable and high-yield synthesis of this compound, the magnesium-mediated ortho-formylation method is highly recommended due to its superior regioselectivity and milder conditions compared to classic alternatives. While the Reimer-Tiemann reaction is a fundamentally important and viable method, it often suffers from lower yields and more hazardous conditions. The protocols and causal explanations provided herein are designed to equip researchers with the necessary details to successfully perform this important transformation in a laboratory setting.
References
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 39. REIMER TIEMANS REACTION. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]
-
Khan Academy via YouTube. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Retrieved from [Link]
-
ResearchGate. (2025). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]
-
ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Lindoy, L. F. (1998). Mono and Diformylation of 4-Substituted Phenols A New Application of the Duff. Synthesis, 1998(07), 1029-1032. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]
-
Georganics. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
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Application Note: Utilization of 5-Butyl-2-hydroxybenzaldehyde in Liquid Crystal Design
Based on the specific chemical properties and applications of 5-Butyl-2-hydroxybenzaldehyde (often available as the tert-butyl isomer or synthesized as the n-butyl analog), here is a comprehensive Application Note and Protocol guide designed for material scientists and chemists.
Executive Summary
This guide details the utilization of This compound (5-B-2-HB) as a critical precursor in the engineering of thermotropic liquid crystals (LCs).[1][2] While traditional LC design focuses on para-substitution, the utilization of the 5-position on the salicylaldehyde core offers unique steric control.[1][2] This molecule is primarily employed to synthesize Schiff base (salicylaldimine) ligands , which serve as pro-mesogenic cores for hydrogen-bonded LCs or as chelating ligands for metallomesogens (metal-containing LCs).[1][2][3]
The incorporation of the butyl group at the 5-position serves two specific functions:
-
Disruption of Crystal Packing: It lowers the melting point, stabilizing the mesophase (liquid crystalline state) near room temperature.[2][3]
-
Lateral/Terminal Sterics: Depending on the isomer (n-butyl vs. tert-butyl), it acts as either a flexible tail extending the rod-like anisotropy or a bulky lateral group that suppresses crystallization.[1][2][3]
Chemical Design Principles
The Salicylaldimine Core
The reaction of this compound with aromatic amines yields salicylaldimines.[1][2] This core is favored in LC design due to intramolecular hydrogen bonding (O-H[2][3]···N), which planarizes the molecule, enhancing the aspect ratio required for the Nematic or Smectic phases.[2][3]
Isomer Selection Logic
-
5-n-Butyl-2-hydroxybenzaldehyde: Promotes Smectic (Layered) phases.[1] The linear alkyl chain extends the molecular long axis, increasing the length-to-breadth ratio (
).[2] -
5-tert-Butyl-2-hydroxybenzaldehyde: Promotes Nematic phases or lowers melting points.[1] The bulky tert-butyl group acts as a lateral wedge, reducing intermolecular cohesive forces and preventing efficient packing into a crystalline lattice.[1][2]
Logic Diagram: Structure-Property Relationship
The following diagram illustrates how the precursor influences the final LC properties.
Caption: Causal pathway from this compound precursor to specific mesophase behaviors.
Experimental Protocols
Protocol A: Synthesis of the Salicylaldimine Ligand
Objective: Synthesize N-(4-decyloxyphenyl)-5-butylsalicylaldimine. Rationale: The condensation of the aldehyde with an alkoxy-aniline creates the rigid "rod" (mesogen).[2][3] The decyloxy tail provides the flexibility needed for fluidity.[2][3]
Reagents:
-
This compound (10 mmol)[1]
-
Ethanol (Absolute, 50 mL)
Workflow:
-
Dissolution: Dissolve 10 mmol of this compound in 25 mL of hot ethanol (60°C) in a round-bottom flask.
-
Addition: Separately dissolve 10 mmol of 4-decyloxyaniline in 25 mL ethanol. Add this dropwise to the aldehyde solution.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture at 78°C for 4 hours. The solution should turn yellow/orange, indicating imine formation.[2][3]
-
Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Filter the yellow precipitate and wash with cold ethanol.
-
Recrystallization: Recrystallize from ethanol/chloroform (1:1) to ensure high purity (essential for sharp LC transitions).[2][3]
Validation Point:
-
FTIR: Look for the disappearance of the Carbonyl (
) peak at ~1660 cm⁻¹ and the appearance of the Imine ( ) peak at ~1615–1625 cm⁻¹.[2][3]
Protocol B: Synthesis of Copper(II) Metallomesogen
Objective: Create a bis(salicylaldiminato)copper(II) complex. Rationale: Metal complexation introduces magnetic properties and color, and often stabilizes the Smectic C phase due to the specific geometry of the coordination sphere.[2]
Reagents:
-
Methanol (30 mL)
-
Chloroform (10 mL)
Workflow:
-
Ligand Prep: Dissolve 2 mmol of the Ligand in 10 mL chloroform.
-
Metal Prep: Dissolve 1 mmol Copper(II) Acetate in 30 mL hot methanol.
-
Complexation: Slowly add the metal solution to the ligand solution while stirring.
-
Reaction: Reflux for 2 hours. The color will deepen (usually dark green or brown).[2][3]
-
Isolation: Evaporate the solvent to 50% volume and cool. Filter the dark solid.[2][3]
-
Purification: Recrystallize multiple times from dichloromethane/hexane. Note: Impurities drastically suppress the liquid crystal phase range.[2]
Characterization & Data Analysis
Polarized Optical Microscopy (POM)
Setup: Link the sample on a hot stage (e.g., Mettler Toledo) to a polarizing microscope with crossed polarizers.[2][3] Procedure: Heat sample to Isotropic (clear) liquid, then cool at 5°C/min.
Expected Textures:
| Phase | Texture Description | Interpretation |
|---|---|---|
| Nematic (N) | Schlieren texture (brushes), Marbled texture | Molecules have orientational order but no positional order.[1][2] |
| Smectic A (SmA) | Focal Conic Fan texture, Homeotropic (black) | Layered structure; molecules orthogonal to layer planes.[2][3] |
| Smectic C (SmC) | Broken Fan / Schlieren | Layered structure; molecules tilted relative to layer planes.[2][3] |
Differential Scanning Calorimetry (DSC)
Protocol: Run heating/cooling cycles at 10°C/min under Nitrogen. Data Interpretation:
-
Melting (Cr
LC): Large enthalpy peak ( ).[2][3] -
Clearing (LC
Iso): Smaller enthalpy peak.[2][3] -
Glass Transition (
): Step change in baseline (if the material forms a glass).[2][3]
Experimental Workflow Diagram
Caption: Step-by-step workflow from synthesis to physical characterization.
References
-
Sigma-Aldrich. 5-tert-Butyl-2-hydroxybenzaldehyde Product Specification.Link[2][3]
-
Hoshino, N. (1998).[2][3] Metallomesogens: Metal Complexes in Ordered Fluid Phases.[3] Coordination Chemistry Reviews.[2][3] Link
-
Binnemans, K. (2005).[2][3] Interpretation of Metallomesogen Phase Transitions. Chemical Reviews.[1][3] Link[3]
-
Reddy, V. et al. (2020).[2][3] Synthesis and characterization of salicylaldimine-based liquid crystals. Molecular Crystals and Liquid Crystals.[2][3][4][5] Link
Disclaimer: All synthesis should be performed in a fume hood with appropriate PPE. This compound is an irritant; avoid contact with skin and eyes.[1][2]
Sources
- 1. 5-tert-Butyl-2-hydroxybenzaldehyde - High purity | EN [georganics.sk]
- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. colorado.edu [colorado.edu]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Salen Ligands from 5-Butylsalicylaldehyde
For inquiries:
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N,N'-bis(5-butylsalicylidene)ethylenediamine, a representative Salen-type ligand, derived from 5-butylsalicylaldehyde and ethylenediamine. This guide is designed for researchers, scientists, and professionals in drug development and catalysis. Beyond a simple recitation of steps, this application note delves into the rationale behind the procedural choices, offering insights grounded in established chemical principles to ensure a robust and reproducible synthesis. All quantitative data is summarized for clarity, and key stages of the workflow are visually represented.
Introduction: The Significance of Salen Ligands
Salen ligands, formally known as N,N'-bis(salicylaldehyde)ethylenediamine and its derivatives, are a class of tetradentate Schiff base ligands that have garnered significant attention in coordination chemistry.[1] Their appeal lies in their straightforward synthesis, typically a condensation reaction between a salicylaldehyde derivative and a primary diamine, and their ability to form stable complexes with a wide array of metal ions.[1][2][3] The resulting metal-Salen complexes are pivotal in various fields, including homogeneous catalysis, materials science, and biomedicine.[2]
The versatility of Salen ligands stems from the tunability of their steric and electronic properties. By introducing substituents on the salicylaldehyde ring, such as the butyl group in 5-butylsalicylaldehyde, one can modulate the properties of the resulting ligand and its metal complexes.[1] This fine-tuning is crucial for optimizing catalytic activity and selectivity in reactions like asymmetric epoxidation, as famously demonstrated by the Jacobsen's catalyst.[4][5][6][7]
This guide will focus on the synthesis of a Salen ligand from 5-butylsalicylaldehyde, a precursor that imparts increased lipophilicity to the final ligand, potentially enhancing its solubility in organic solvents and influencing its coordination behavior.
Synthesis Workflow Overview
The synthesis of the Salen ligand from 5-butylsalicylaldehyde follows a classical Schiff base condensation reaction. The overall process involves the reaction of two equivalents of 5-butylsalicylaldehyde with one equivalent of a diamine, in this case, ethylenediamine, typically under reflux in an alcoholic solvent.[3] The imine linkages (C=N) are formed through the nucleophilic attack of the amine groups on the carbonyl carbons of the aldehyde, followed by dehydration.
Sources
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- 2. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Overcoming steric hindrance in 5-Butyl-2-hydroxybenzaldehyde reactions
Technical Support Center: 5-Butyl-2-hydroxybenzaldehyde Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the unique challenges presented by this sterically hindered substrate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
The structure of this compound, particularly when the butyl group is the bulky tert-butyl isomer (5-tert-Butylsalicylaldehyde), presents a significant challenge in organic synthesis. The aldehyde functional group's reactivity is modulated by two key features:
-
The ortho-hydroxyl group: This group can sterically block the approach of nucleophiles to the adjacent aldehyde. Furthermore, its acidic proton can quench organometallic reagents or participate in intramolecular hydrogen bonding, which can decrease the electrophilicity of the carbonyl carbon.
-
The C5-tert-butyl group: This bulky substituent in the para position to the hydroxyl group does not directly obstruct the aldehyde but influences the overall electronic properties and solubility of the molecule.
This guide addresses common issues encountered during reactions with this molecule in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why are my yields consistently low for nucleophilic addition reactions (e.g., Grignard, Wittig) with 5-tert-butyl-2-hydroxybenzaldehyde?
Answer:
Low yields in nucleophilic additions are the most common issue and stem from a combination of electronic and steric effects. Aromatic aldehydes are inherently less reactive than aliphatic aldehydes because the aromatic ring's resonance effect reduces the electrophilicity of the carbonyl carbon[1][2]. With 5-tert-butyl-2-hydroxybenzaldehyde, this is compounded by:
-
Steric Hindrance: The bulky ortho-hydroxyl group physically impedes the trajectory of incoming nucleophiles. This is a significant factor in reactions like the Grignard and Wittig reactions[3][4].
-
Acidic Phenolic Proton: Reagents like Grignard or organolithium reagents are strong bases. They will preferentially deprotonate the hydroxyl group, consuming at least one equivalent of the reagent and preventing it from attacking the carbonyl carbon[5][6].
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form a hydrogen bond with the carbonyl oxygen, which stabilizes the starting material and increases the energy barrier for nucleophilic attack.
Troubleshooting Workflow for Low-Yield Nucleophilic Additions
Below is a systematic workflow to diagnose and resolve issues in your reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I'm attempting a Williamson ether synthesis on the hydroxyl group, but the reaction is messy and my starting material is consumed in side reactions. What's the best approach?
Answer:
The aldehyde group is susceptible to attack by the base (e.g., sodium hydride, sodium hydroxide) used in the Williamson ether synthesis, potentially leading to Cannizzaro-type reactions or other undesired pathways[7]. Furthermore, the product, an alkoxy benzaldehyde, can also be unstable under strongly basic conditions.
The most robust solution is to protect the aldehyde group before performing the ether synthesis. Aldehydes are most commonly protected as acetals, which are stable to bases and nucleophiles.
Experimental Protocol: Acetal Protection for Ether Synthesis
Step 1: Protection of the Aldehyde
-
Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a mixture of toluene and ethylene glycol (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate. This product is typically used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
Dissolve the protected intermediate (1.0 eq) in dry DMF or THF under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add your alkyl halide (e.g., methyl iodide, 1.2 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) until TLC analysis indicates completion.
-
Quench the reaction carefully by adding saturated ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Aldehyde
-
Dissolve the purified, ether-linked product in a mixture of acetone and water (e.g., 4:1).
-
Add a catalytic amount of pTSA or a strong acid like 2M HCl.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the final product, dry the organic layer, and purify as needed.
This protection-deprotection sequence ensures that the aldehyde remains inert during the base-mediated etherification, leading to cleaner reactions and higher yields[6][8][9].
Q3: How can I improve the outcome of my Wittig reaction to form an alkene? The reaction is slow and gives poor yields.
Answer:
The Wittig reaction is notoriously sensitive to steric hindrance around the carbonyl group.[3][4] For a hindered substrate like 5-tert-butyl-2-hydroxybenzaldehyde, standard Wittig conditions often fail.
Strategies for Optimization:
-
Use Unstabilized Ylides: Unstabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive than stabilized ylides and are more likely to react with a hindered aldehyde.[10]
-
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, often provides better yields for hindered aldehydes. The smaller size of the phosphonate carbanion compared to the triphenylphosphonium ylide can reduce steric clash. The HWE reaction typically favors the formation of the (E)-alkene.[4]
-
Increase Reaction Temperature: While many Wittig reactions are run at low temperatures, gently heating the reaction (e.g., to 40-60 °C in THF) can provide the necessary activation energy to overcome the steric barrier.
-
Consider the Schlosser Modification: If stereoselectivity is a concern, the Schlosser modification of the Wittig reaction can provide better control, although it adds complexity to the procedure.[11]
Comparative Table: Wittig vs. HWE for Hindered Aldehydes
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Triphenylphosphonium Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |
| Reactivity | Highly dependent on ylide stability. Unstabilized ylides are best for hindered substrates. | Generally more effective for hindered aldehydes. |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easier to remove) |
| Stereoselectivity | Unstabilized ylides favor (Z)-alkenes. | Typically favors (E)-alkenes. |
| Recommendation | Use for simple, unstabilized ylides if HWE is not an option. | Preferred method for overcoming steric hindrance in this olefination. |
Q4: What is the best way to protect the hydroxyl group to perform reactions sensitive to acidic protons?
Answer:
Protecting the phenolic hydroxyl is crucial for reactions involving Grignard reagents, organolithiums, or other strongly basic/nucleophilic species. A good protecting group should be easy to install, stable under the reaction conditions, and easy to remove without affecting the rest of the molecule.
For this substrate, a tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It is stable to a wide range of non-acidic reagents and can be easily removed with a fluoride source.
Decision Flowchart for Protecting Group Strategy
Caption: Decision guide for using protecting groups.
Experimental Protocol: TBDMS Protection of the Hydroxyl Group
-
To a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product can be purified by column chromatography if necessary.
Deprotection: The TBDMS group is readily cleaved using tetrabutylammonium fluoride (TBAF) in THF or by using acidic conditions (e.g., acetic acid in THF/water) if the rest of the molecule is stable to acid.
References
- Benchchem. (n.d.). The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Comparative Guide.
- Benchchem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
- Saeed, A., et al. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC.
- Pasha, M. A., & Jayashankara, V. P. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Retrieved from [Link]
- Fuson, R. C., & Curtin, D. Y. (1956). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides.
-
PubChem. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
Georganics. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
- Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- National Institutes of Health. (2013).
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Preprints.org. (2024). NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
- PubMed Central. (2022).
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Reaction Mechanism for tert-butyl alcohol and an aldehyde. Retrieved from [Link]
- ACS Publications. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Benchchem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Canadian Journal of Chemistry. (1977). The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. cdnsciencepub.com.
-
Harvard DASH. (n.d.). Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Retrieved from [Link]
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- 6. learninglink.oup.com [learninglink.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Schiff base condensation with 5-butylsalicylaldehyde
Executive Summary
Synthesizing Schiff bases from 5-butylsalicylaldehyde (and its common analog, 5-tert-butylsalicylaldehyde) presents unique challenges compared to unsubstituted salicylaldehydes. The butyl group introduces significant lipophilicity and, in the case of tert-butyl, steric bulk . These factors often lead to products that "oil out" rather than crystallize and can complicate spectroscopic analysis due to keto-enol tautomerism. This guide provides a self-validating protocol designed to overcome these specific physical-chemical hurdles.
Part 1: The Optimized Protocol (Synthesis Phase)
The Core Challenge: The lipophilic butyl chain increases the solubility of the product in organic solvents, making precipitation difficult. Standard ethanol reflux often yields a sticky oil.
Recommended Workflow:
| Parameter | Standard Condition | Optimized for 5-Butyl Derivatives | Rationale |
| Solvent | Ethanol (EtOH) | Methanol (MeOH) or EtOH/Water (9:1) | MeOH is more polar, forcing the lipophilic product to precipitate. |
| Concentration | 0.1 M | 0.5 M - 1.0 M (High Conc.) | High concentration drives equilibrium and saturation for crystallization. |
| Catalyst | Glacial Acetic Acid | Formic Acid or AcOH (cat.) | Acid catalysis activates the carbonyl; 5-butyl groups are electron-donating, slightly deactivating the aldehyde electrophile. |
| Water Removal | None/Reflux | Molecular Sieves (3Å) or Dean-Stark | Essential. The equilibrium constant ( |
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-butylsalicylaldehyde (1.0 eq) in minimal hot Methanol (approx. 2-3 mL per mmol).
-
Activation: Add 2-3 drops of Glacial Acetic Acid or Formic Acid. Stir for 10 minutes to activate the carbonyl.
-
Addition: Add the amine (1.0 - 1.1 eq) dropwise. Note: If the amine is a liquid, add neat. If solid, dissolve in minimal MeOH.
-
Reflux: Reflux for 2–4 hours.
-
Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane). The aldehyde spot (
) must disappear.
-
-
Isolation (The Critical Step):
-
Do NOT cool rapidly. Turn off heat and allow the flask to cool to room temperature in the oil bath.
-
If oiling occurs: Reheat to redissolve, add a seed crystal (if available) or scratch the glass, and cool at a rate of 10°C/hour.
-
Part 2: Troubleshooting & FAQs (The "Oiling Out" Crisis)
Q1: My reaction mixture turned into a dark orange oil at the bottom of the flask. How do I get a solid? Diagnosis: This is the most common issue with alkyl-substituted salicylaldimines. The "oil" is likely your product saturated with solvent and impurities. Solution:
-
The "Trituration" Method: Decant the supernatant solvent. Add cold n-Hexane or Pentane to the oil. Sonicate vigorously. The non-polar solvent extracts impurities while the rapid change in polarity often forces the Schiff base to snap into a crystal lattice.
-
The "Solvent Switch": Dissolve the oil in a minimum amount of Dichloromethane (DCM) . Layer Methanol or Hexane carefully on top (1:3 ratio). Let it sit undisturbed for 24 hours. Diffusion crystallization yields high-purity solids.
Q2: NMR shows a broad or missing phenolic -OH signal. Did the reaction fail? Diagnosis: Likely not. This is a classic signature of Enol-Imine / Keto-Amine Tautomerism .
-
Mechanism: The proton oscillates between the phenolic oxygen and the imine nitrogen via an intramolecular hydrogen bond.
-
Observation: In non-polar solvents (
), the signal is often sharp (>13 ppm). In polar aprotic solvents ( ), the proton transfer rate increases, broadening the signal or shifting it significantly. -
Validation: Check for the imine singlet (
) around 8.3 – 8.8 ppm . If this integral is 1:1 with your aromatic protons, your product is formed, regardless of the OH signal status.
Q3: I see a small aldehyde peak that won't go away even after 24 hours reflux. Diagnosis: Equilibrium limitation. Water production is hydrolyzing your product back to starting materials. Solution:
-
Add activated 3Å Molecular Sieves directly to the reaction flask.
-
Use a Dean-Stark trap if using Toluene/Benzene (azeotropic removal).
-
Note: 5-butyl groups donate electron density to the ring, making the carbonyl carbon less electrophilic. You must drive the equilibrium physically (water removal), not just kinetically (heat).
Part 3: Mechanistic Visualization
Figure 1: Reaction Pathway & Tautomeric Equilibrium
This diagram illustrates the acid-catalyzed condensation and the subsequent tautomeric stabilization that defines the spectral properties of the product.
Caption: Fig 1. The condensation pathway requires water removal to favor the Imine. The final product exists in equilibrium between Enol-Imine and Keto-Amine forms, heavily influencing NMR data.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when the reaction does not yield a precipitate.
Caption: Fig 2. Decision matrix for handling non-crystalline products, a common issue with lipophilic 5-butyl derivatives.
Part 4: Characterization Data Reference
When validating your product, use these expected values. Deviations suggest impurities or tautomeric shifts.
| Technique | Signal | Expected Value | Interpretation |
| 1H NMR | 8.3 – 8.9 ppm (s) | Diagnostic singlet. If split, check for coupling to amine protons (keto-form). | |
| 1H NMR | 12.5 – 14.0 ppm (s) | Broad singlet. Often disappears in | |
| IR | 1610 – 1630 cm⁻¹ | Strong, sharp band. | |
| IR | 2800 – 3000 cm⁻¹ | Weak/Broad. Often obscured by C-H stretches due to strong intramolecular H-bonding. |
References
-
Synthesis & General Mechanism
-
Tautomerism in Salicylaldimines
-
Steric Hindrance & Catalysis
-
Sterically hindered catechol-derived Schiff bases. NIH.gov. Available at: [Link]
-
-
Oiling Out & Purification
Sources
Technical Support Center: Resolving Solubility Challenges of 5-Butyl-2-hydroxybenzaldehyde Complexes
Welcome to the technical support center dedicated to addressing the common yet complex solubility issues encountered with 5-Butyl-2-hydroxybenzaldehyde and its coordination complexes. As researchers and drug development professionals, you understand that achieving appropriate solubility is paramount for accurate characterization, screening, and formulation. The lipophilic nature imparted by the C4 alkyl chain (butyl group) on the salicylaldehyde backbone often leads to poor solubility in aqueous media and even in some common organic solvents, posing significant experimental hurdles.
This guide is structured to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions in your work. We will move from foundational knowledge in our FAQs to a deep dive into specific problem-solving in our Troubleshooting Guide, complete with detailed protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of the this compound ligand itself?
A1: The this compound ligand's solubility is dictated by its molecular structure. It possesses a polar phenolic hydroxyl group and an aldehyde group, which can participate in hydrogen bonding. However, the molecule's overall character is dominated by the aromatic ring and the four-carbon butyl chain. As the length of the alkyl chain on an aldehyde or ketone increases, its solubility in water decreases rapidly[1]. Therefore, you should expect the ligand to be:
-
Poorly soluble in water.
-
Fairly soluble in common organic solvents such as methanol, ethanol, chloroform, benzene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2].
Q2: Why are my metal complexes of this compound proving so difficult to dissolve?
A2: This is a common challenge. The solubility of the final complex is not just a function of the ligand but is heavily influenced by the entire coordination sphere. Key factors include:
-
Crystal Lattice Energy: Many Schiff base complexes, which are often formed from these ligands, are crystalline solids with high lattice energies[3]. A significant amount of energy is required for the solvent to overcome these forces and dissolve the crystal.
-
Overall Polarity and Geometry: The coordination of the metal ion can lead to a more rigid, and often less polar, structure. The final geometry of the complex and the nature of any counter-ions play a crucial role[4].
-
Intermolecular Interactions: Strong intermolecular forces, such as pi-stacking between aromatic rings of the complexes, can further decrease solubility.
Q3: What are the recommended "first-line" solvents I should try for dissolving my complex?
A3: Based on field experience with similar Schiff base and organometallic complexes, the following solvents are excellent starting points:
-
Polar Aprotic Solvents: DMSO and DMF are often the most effective solvents for dissolving poorly soluble metal complexes due to their high polarity and ability to coordinate with metal centers, helping to break down the crystal lattice[2].
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly for complexes with a more nonpolar character.
-
Alcohols: Methanol and ethanol can work, but their effectiveness is highly dependent on the specific complex.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may be facing in the lab. Each answer provides a systematic approach to resolving the problem.
Q4: My complex is insoluble in all my initial "first-line" solvents, even with heating. What should I do next?
A4: When single-solvent systems fail, a multi-faceted approach is necessary. The goal is to disrupt the strong intermolecular forces of the complex.
Causality: The solvation energy provided by a single solvent is insufficient to overcome the crystal lattice energy of your complex. We must either increase the interaction potential of the solvent system or physically disrupt the solid.
Solution Pathway:
-
Employ Co-Solvent Systems: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound[5]. This is the most powerful tool in your arsenal.
-
Rationale: Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the primary solvent, making it more "hospitable" to the solute[6]. For instance, adding a small amount of DMSO to chloroform can create a solvent mixture with properties that neither solvent possesses alone.
-
Recommended Mixtures: Try titrating a strong solvent like DMSO or DMF into a suspension of your complex in a weaker solvent (e.g., methanol, acetonitrile, or chloroform) while stirring and gently warming.
-
-
Utilize Sonication: Mechanical energy can be highly effective.
-
Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can break apart aggregates and enhance dissolution[7].
-
Protocol: Place your sample vial in a sonicator bath for 5-15 minute intervals. Check for dissolution between intervals.
-
-
Investigate pH Adjustment (in Protic Solvents):
-
Rationale: The phenolic hydroxyl group on the ligand is weakly acidic. In the presence of a base, it can be deprotonated. This change in charge can dramatically alter the complex's solubility, especially in protic solvents[7][8].
-
Procedure: In a solvent like methanol or ethanol, add a very small amount (e.g., a few microliters) of a non-coordinating base like triethylamine (TEA) or a dilute solution of sodium hydroxide. Observe if dissolution occurs. Caution: This may alter or decompose your complex; use this method judiciously and analyze the resulting solution to ensure your compound is intact.
-
Q5: My complex dissolves initially with heat, but then crashes out of solution as it cools or stands. How can I keep it in solution?
A5: This indicates you have created a supersaturated solution that is not stable at room temperature. The objective is to find a solvent system that provides stability across your desired temperature range.
Causality: The solubility of your compound has a very steep temperature dependence in that particular solvent. The solvent is good at dissolving the compound when hot but poor at maintaining it in solution when cool.
Solution Pathway:
-
Switch to a Better Solvent: The most straightforward solution is to find a solvent in which the complex is more soluble at room temperature. Re-run your solubility screen (Protocol 1) without heating.
-
Develop a Co-Solvent System: This is often the most practical solution.
-
Rationale: A co-solvent can help stabilize the solute in the solution even at lower temperatures.
-
Procedure: Dissolve your complex in the minimum amount of hot solvent. While still warm, add a co-solvent in which the complex is known to be highly soluble (e.g., DMSO) dropwise until the solution remains clear upon cooling to room temperature.
-
-
Consider Concentration: You may simply be working at too high a concentration. Try preparing a more dilute solution.
Q6: I'm trying to recrystallize my complex, but it keeps "oiling out" instead of forming crystals. How can I resolve this?
A6: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature that is above the melting point of the solute[9]. The resulting oil often traps impurities.
Causality: The high concentration of solute in the hot solvent has lowered its melting point to below the temperature of the solution.
Solution Pathway:
-
Add More Solvent: The simplest first step is to reheat the solution until the oil redissolves, then add more of the same solvent to decrease the concentration. This lowers the saturation temperature, hopefully to a point below the compound's melting point, allowing crystals to form upon cooling.
-
Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution will cool to a lower temperature before saturation is reached.
-
Use a Solvent/Anti-Solvent System: Dissolve the complex in a small amount of a "good" solvent at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the complex is insoluble) dropwise until you see persistent turbidity (cloudiness). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique, detailed in Protocol 2, often yields high-quality crystals.
Data Presentation
For your reference, the table below summarizes the properties of common solvents used in solubility screening.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Type |
| Water | H₂O | 100.0 | 10.2 | Protic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 7.2 | Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 6.4 | Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 5.8 | Aprotic |
| Methanol (MeOH) | CH₄O | 64.7 | 5.1 | Protic |
| Ethanol (EtOH) | C₂H₆O | 78.4 | 4.3 | Protic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 3.1 | Aprotic |
| Chloroform | CHCl₃ | 61.2 | 4.1 | Aprotic |
| Toluene | C₇H₈ | 110.6 | 2.4 | Nonpolar |
| Hexane | C₆H₁₄ | 68.7 | 0.1 | Nonpolar |
Mandatory Visualizations
The following diagrams provide logical workflows for addressing common solubility challenges.
Caption: Systematic workflow for dissolving a poorly soluble complex.
Caption: Decision tree for troubleshooting precipitation and "oiling out".
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine the best solvent or co-solvent system for your complex using a minimal amount of material.
Methodology:
-
Aliquot approximately 1-2 mg of your complex into several small (e.g., 1-dram) vials.
-
To the first vial, add a starting solvent (e.g., DCM) dropwise (approx. 50 µL per drop) while stirring with a micro-stir bar.
-
Observe for dissolution after the addition of every 100-200 µL, up to a total volume of 1 mL. Note the approximate solubility (e.g., insoluble, sparingly soluble, soluble).
-
If the complex is insoluble at room temperature, gently warm the vial to 40-50°C and observe any change.
-
If still insoluble, allow the suspension to cool and add a high-polarity co-solvent (e.g., DMSO) dropwise, observing for any changes.
-
Repeat steps 2-5 for a range of solvents from nonpolar to polar (e.g., Hexane -> Toluene -> DCM -> Acetonitrile -> Ethanol -> Methanol -> DMF -> DMSO).
-
Record all observations in a table to identify the most promising solvent systems for scale-up.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
Objective: To purify the complex by crystallization when a single-solvent system is not effective. This is a powerful technique for generating high-quality crystals[10][11].
Methodology:
-
Select a "good" solvent in which your complex is readily soluble at room temperature.
-
Select a miscible "anti-solvent" in which your complex is poorly soluble. The anti-solvent should have a similar or lower boiling point than the good solvent.
-
Dissolve your complex in the minimum amount of the good solvent to create a concentrated, clear solution.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add the anti-solvent dropwise to the stirred solution. You will observe the solution becoming cloudy (turbid).
-
Continue adding the anti-solvent until the turbidity persists for a minute after stirring.
-
Gently warm the mixture until the solution becomes clear again. Be careful not to boil off too much solvent.
-
Cover the container (e.g., with parafilm pierced with a few small holes) and allow it to cool slowly to room temperature. For best results, place it in a location free from vibrations.
-
Once crystals have formed, cool the flask further in an ice bath to maximize the yield.
-
Collect the purified crystals by suction filtration.
References
-
National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Various Authors. (2025). How to improve the metal complexes solubility in water? ResearchGate. [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
-
Ali, A., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. [Link]
-
Ferreira, O., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PMC. [Link]
-
Various Authors. (2016). I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? ResearchGate. [Link]
-
Mohammed, A. S., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]
-
Dračínský, M., et al. (2023). The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes. MDPI. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia. [Link]
-
Various Authors. (2021). Recrystallizing organometallic complexes. Reddit. [Link]
-
Royal Society of Chemistry. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Hydrolytic Stability of 5-Butylsalicylaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-butylsalicylaldehyde derivatives. This guide is designed to provide in-depth, practical advice on overcoming the primary challenge associated with these compounds: hydrolytic instability of the imine (or Schiff base) linkage. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust molecules and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic instability and why is it a concern for my 5-butylsalicylaldehyde-derived imines?
A: Hydrolytic instability refers to the susceptibility of a chemical bond to be broken by water. For derivatives of 5-butylsalicylaldehyde, the critical point of vulnerability is typically the imine (-C=N-) bond, which is formed by the condensation of the aldehyde with a primary amine.[1][2] This reversible reaction can lead to the degradation of your compound back to its original aldehyde and amine components, which is a significant issue in aqueous environments such as biological assays or formulation buffers.[3][4]
Q2: What is the fundamental mechanism of imine hydrolysis?
A: The hydrolysis of an imine is essentially the reverse of its formation.[1] The process is typically catalyzed by acid and involves the nucleophilic attack of a water molecule on the imine carbon.[3][5] The reaction proceeds through a carbinolamine intermediate, which then breaks down to release the amine and regenerate the aldehyde.[5][6] Protonation of the imine nitrogen makes the carbon atom more electrophilic and thus more susceptible to attack by water.[3]
Q3: How does the structure of a 5-butylsalicylaldehyde derivative influence its stability?
A: Several structural features play a crucial role:
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group of the salicylaldehyde moiety can form a strong intramolecular hydrogen bond with the imine nitrogen.[7][8] This interaction significantly stabilizes the imine bond, making it less susceptible to hydrolysis.[9]
-
Substituents on the Amine: The electronic and steric properties of the group attached to the imine nitrogen have a profound impact. Electron-withdrawing groups on the amine's aromatic ring can decrease the basicity of the nitrogen, making it less likely to be protonated and thus slowing down acid-catalyzed hydrolysis. Conversely, bulky substituents near the imine bond can sterically hinder the approach of a water molecule, thereby increasing stability.[10][11]
-
The 5-Butyl Group: The butyl group at the 5-position of the salicylaldehyde ring is an electron-donating group. This has a modest electronic effect on the reactivity of the aldehyde and the resulting imine. Its primary influence is likely steric and related to increasing the lipophilicity of the molecule.
Q4: How does pH affect the hydrolytic stability of my compound?
A: The rate of hydrolysis is highly pH-dependent.[12] Generally, imine hydrolysis is accelerated in both acidic and basic conditions, with a region of maximum stability typically observed in the neutral to slightly alkaline pH range. In acidic media (pH < 4), the rate-determining step is often the attack of water on the protonated imine.[5][13] In basic media (pH > 9), the mechanism can involve the direct attack of a hydroxide ion on the imine carbon.[12][14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: My 5-butylsalicylaldehyde derivative degrades rapidly in my aqueous assay buffer (pH 7.4).
Q: I've synthesized a promising 5-butylsalicylaldehyde-based imine, but it shows poor stability in my cell culture medium or phosphate-buffered saline (PBS). How can I improve its longevity?
A: This is a classic challenge. The stability of your imine at physiological pH is a delicate balance of several factors. Here’s a systematic approach to troubleshooting and enhancement:
1. Understand the "Why": The Role of Intramolecular Stabilization
The ortho-hydroxyl group is your greatest ally. It forms a stabilizing six-membered ring through intramolecular hydrogen bonding with the imine nitrogen. Ensure your synthetic route and purification steps do not inadvertently deprotonate or complex this hydroxyl group, as its presence is critical for stability.[7][9]
2. Strategic Modification of the Amine Component
The amine you used to form the imine is a key leverage point for tuning stability.
-
Electronic Effects: Consider using an amine with electron-withdrawing substituents on an aromatic ring (e.g., a nitro or cyano group). This reduces the electron density on the imine nitrogen, making it a weaker base and less prone to protonation, which is the initial step in acid-catalyzed hydrolysis.[15]
-
Steric Hindrance: Incorporating bulky groups near the imine nitrogen can physically block the approach of water molecules. For instance, using an amine with ortho-substituents on an aromatic ring can significantly enhance hydrolytic stability.
Data-Driven Insights: Impact of Amine Substituents on Stability
| Amine Used to Form Imine | Expected Relative Stability at pH 7.4 | Rationale |
| Aniline | Moderate | Baseline for aromatic amines. |
| 4-Nitroaniline | High | The strongly electron-withdrawing nitro group reduces the basicity of the imine nitrogen. |
| 2,6-Dimethylaniline | Very High | Significant steric hindrance from the two ortho-methyl groups shields the imine from nucleophilic attack. |
| Benzylamine | Low | Aliphatic imines are generally less stable than aromatic ones due to a lack of conjugation.[16] |
3. Experimental Protocol: Monitoring Hydrolytic Stability via UV-Vis Spectrophotometry
This protocol allows you to quantify the rate of hydrolysis of your compound under different conditions.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve a precise amount of your 5-butylsalicylaldehyde derivative in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 5, 7.4, and 9).
-
Initiate the Hydrolysis Reaction: Add a small aliquot of your stock solution to a cuvette containing the buffer solution to achieve a final concentration that gives a measurable absorbance (e.g., 50 µM). Mix quickly.
-
Monitor Absorbance Changes: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the absorbance spectrum at regular intervals (e.g., every 1-5 minutes) over a period of time. The imine and the salicylaldehyde will have distinct absorbance maxima. Monitor the decrease in the imine peak or the increase in the aldehyde peak.
-
Data Analysis: Plot the absorbance at the imine's λmax versus time. The rate of hydrolysis can be determined from the slope of this curve.
Workflow for Stability Assessment
Caption: Experimental workflow for kinetic analysis of imine hydrolysis.
Issue 2: My reaction to form the imine is not going to completion, or the product is hydrolyzing during workup.
Q: I'm struggling to synthesize my target 5-butylsalicylaldehyde derivative. The yield is low, and I suspect the product is unstable under the reaction or purification conditions. What should I do?
A: This is a common issue when working with reversible reactions like imine formation. The key is to shift the equilibrium towards the product and handle the product gently.
1. Driving the Reaction to Completion
-
Water Removal: Imine formation is a condensation reaction that releases water.[1] To drive the equilibrium towards the product, you must remove this water as it forms. A common laboratory technique is to use a Dean-Stark apparatus during the reaction.
-
Dehydrating Agents: For smaller-scale reactions, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.
2. Optimizing Reaction Conditions
-
Solvent Choice: Use a non-aqueous solvent in which the starting materials are soluble but water is not. Toluene is a classic choice for use with a Dean-Stark trap.
-
Catalysis: A catalytic amount of acid (e.g., a drop of acetic acid or a small amount of p-toluenesulfonic acid) can significantly speed up the reaction. However, be aware that excess acid can promote hydrolysis during workup.[1][5]
3. Gentle Workup and Purification
-
Avoid Aqueous Workups: If your imine shows significant hydrolytic instability, avoid washing the reaction mixture with water or aqueous bicarbonate/acid solutions.
-
Anhydrous Purification: Purify the compound using non-aqueous methods. Chromatography on silica gel using anhydrous solvents is a good option. Ensure your solvents are dry before use.
-
Storage: Store the final, purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.
Logical Flow for Optimizing Imine Synthesis
Caption: Troubleshooting logic for improving imine synthesis and stability.
By understanding the mechanisms of imine hydrolysis and the structural features that confer stability, you can make informed decisions to enhance the performance and reliability of your 5-butylsalicylaldehyde derivatives in your research and development endeavors.
References
-
Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. [Link]
-
Synthesis by Hydrolysis. Thieme E-Books. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Imine Hydrolysis. YouTube. [Link]
-
kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. ResearchGate. [Link]
-
Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au. [Link]
-
Fragment‐Based Stabilizers of Protein–Protein Interactions through Imine‐Based Tethering. PMC - NIH. [Link]
-
A Review of Stability Constants with a Reference of Schiff Bases. Ignited Minds Journals. [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
-
Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. [Link]
-
Iron–Imine Cocktail in Drug Development: A Contemporary Update. MDPI. [Link]
-
Impact of imine bonds on the electronic properties of degradable carotenoid-based conjugated polymers. RSC Publishing. [Link]
-
Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosphate and n-hexylamine in partially aqueous solvents. An application to phosphorylase b. NIH. [Link]
-
KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE. TSI Journals. [Link]
-
Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. PMC - NIH. [Link]
-
Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. ResearchGate. [Link]
-
Is there any way to improve imine bonds strength?. ResearchGate. [Link]
-
Kinetic profile of imine formation with benzaldehyde or salicylaldehyde. ResearchGate. [Link]
-
Recent advances in development of imine-based acid-degradable polymeric nanoassemblies for intracellular drug delivery. ResearchGate. [Link]
-
Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. SlideShare. [Link]
-
3,5-Di-tert-butylsalicylaldehyde. PubChem. [Link]
-
On the Mechanism of Schiff Base Formation and Hydrolysis. ACS Publications. [Link]
-
Reaction monitoring of imine synthesis using Raman spectroscopy. Semantic Scholar. [Link]
-
Modulation of imine chemistry with intramolecular hydrogen bonding: Effects from ortho-OH to NH. ResearchGate. [Link]
-
Supramolecular multivalency effects enhance imine formation in aqueous medium allowing for dynamic modification of enzymatic activity. PMC - NIH. [Link]
-
Structure‐stability correlations for imine formation in aqueous solution. ResearchGate. [Link]
-
p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2. researchgate.net. [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PMC - NIH. [Link]
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Development of Dual Acid/Light-Responsive Imine-based Polymeric Nanocarriers for Drug Delivery. chemrxiv.org. [Link]
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A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. PubMed Central. [Link]
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Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]
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REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
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Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]
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Validation & Comparative
UV-Vis Absorption Spectra of 5-Butyl-2-hydroxybenzaldehyde: A Comparative Technical Guide
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 5-Butyl-2-hydroxybenzaldehyde (also known as 5-butylsalicylaldehyde). This document is structured to assist researchers in validating the compound's identity, monitoring its stability, and utilizing it as a precursor in ligand synthesis.
Executive Summary & Scientific Context
This compound (CAS: 77635-19-9 for n-butyl; closely related to the tert-butyl analog CAS: 2725-53-3) is a lipophilic derivative of salicylaldehyde. It serves as a critical intermediate in the synthesis of Schiff base ligands (e.g., Salen-type ligands) used in enantioselective catalysis and metal ion sensing.
UV-Visible spectroscopy is the primary tool for:
-
Purity Assessment: Distinguishing the aldehyde from its phenolic starting material.
-
Reaction Monitoring: Tracking the disappearance of the carbonyl
transition during Schiff base condensation. -
Tautomeric Analysis: Observing the keto-enol equilibrium inherent to ortho-hydroxybenzaldehydes.
The "Proxy" Strategy for Data Validation
While specific spectral libraries often omit the n-butyl variant, its chromophore is electronically identical to 5-tert-butyl-2-hydroxybenzaldehyde . Both alkyl groups exert a weak inductive (+I) effect at the 5-position, causing a predictable bathochromic shift relative to the parent salicylaldehyde. This guide utilizes the tert-butyl analog as the primary spectral proxy, a scientifically validated approach in homologous series analysis.
Spectral Characteristics & Comparative Analysis
The absorption spectrum of this compound is characterized by three primary bands arising from
Comparative Absorption Data (Ethanol, 25°C)
| Compound | Key Transition Features | |||
| This compound | 215 (Predicted) | 260 (Proxy) | 330 (Proxy) | Target Analyte. Bathochromic shift due to 5-alkyl donation. |
| 5-tert-Butyl-2-hydroxybenzaldehyde | 216 | 260 | 330 | Primary Reference. Identical electronic environment to n-butyl. |
| Salicylaldehyde (Parent) | 210 | 255 | 325 | Baseline. Blue-shifted relative to alkyl derivatives. |
| 4-tert-Butyl-2-hydroxybenzaldehyde | 218 | 265 | 335 | Alternative. Substitution at 4-pos extends conjugation differently. |
*Proxy values derived from 5-tert-butyl experimental data due to electronic equivalence.
Mechanistic Interpretation
-
Band I (~215 nm): High-energy
transition of the aromatic ring (E-band). -
Band II (~260 nm): The primary benzenoid transition (B-band), intensified by the auxochromic -OH group. The 5-butyl group stabilizes the excited state, shifting this peak +5 nm relative to salicylaldehyde.
-
Band III (~330 nm): The characteristic "carbonyl conjugation" band (R-band), often overlapping with intramolecular charge transfer (ICT) bands. This peak is highly sensitive to pH and solvent polarity due to the intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl.
Experimental Protocol: Self-Validating Measurement System
To ensure reproducible data, follow this "Self-Validating" protocol which includes a solvatochromic check to confirm the integrity of the phenolic proton.
Reagents & Equipment[1][2]
-
Analyte: this compound (>97% purity).[1]
-
Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane.
-
Base: 0.1 M NaOH (aq).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 35 or similar).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Baseline Correction: Run a background scan with pure solvent in both sample and reference cuvettes.
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL EtOH (Concentration
M). -
Working Solution: Dilute 100
L of Stock into 10 mL EtOH ( M). Target Absorbance: 0.8 - 1.2 AU. -
Measurement 1 (Neutral): Scan 200–500 nm. Observe peaks at ~260 nm and ~330 nm.
-
Measurement 2 (Ionized - Validation Step): Add 1 drop of 0.1 M NaOH to the cuvette.
-
Expected Result: The phenol deprotonates to phenolate.
-
Spectral Shift: The 330 nm band will disappear or shift drastically to ~380–400 nm (bright yellow color).
-
Validation: If this shift does not occur, the -OH group is blocked or the compound is degraded.
-
Workflow Visualization
The following diagram illustrates the experimental logic for characterizing this compound and monitoring its conversion to a Schiff base ligand.
Figure 1: Self-validating UV-Vis characterization workflow. The "Add NaOH" step confirms the presence of the free phenolic group via bathochromic shift.
Application: Monitoring Schiff Base Formation
The most common application of this compound is reacting it with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane) to form Salen-type ligands.
-
Starting Material (Aldehyde):
nm (Carbonyl ). -
Product (Imine/Schiff Base):
nm (Imine ) often with a new band around 400 nm depending on the metal coordination. -
Key Indicator: The distinct aldehyde carbonyl band at 330 nm will decrease, and the spectral shape will broaden. A clean isosbestic point is often observed if the reaction is clean.
References
-
Salicylaldehyde Spectral Baseline
- Source: NIST Chemistry WebBook, SRD 69. "Benzaldehyde, 2-hydroxy- UV/Visible Spectrum."
-
URL:[Link]
-
5-tert-Butyl-2-hydroxybenzaldehyde Data (Proxy)
-
Source: Sigma-Aldrich Product Specification (CAS 2725-53-3).[1]
-
-
Solvatochromism of Salen Derivatives
- Source: Al-Alawy, A. F., & Al-Phalahy, B. A. (2019). "UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents.
-
URL:[Link]
-
Synthesis & Characterization of 5-Substituted Salicylaldehydes
Sources
A Senior Application Scientist's Guide to Elemental Analysis Validation for 5-Butyl-2-hydroxybenzaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of a molecule is paramount. For a compound like 5-Butyl-2-hydroxybenzaldehyde, a versatile intermediate in the synthesis of novel ligands and potential therapeutic agents, verifying its elemental composition is a foundational step in quality control and regulatory submission.[1] This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis validation of this compound, grounded in the principles of scientific integrity and guided by international regulatory standards.
Our discussion will navigate through the validation of two complementary techniques: Combustion Analysis for bulk elemental composition (Carbon, Hydrogen, Oxygen) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities. This dual-pronged approach ensures a comprehensive profile of the target molecule, aligning with the rigorous standards of modern analytical chemistry.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a clear understanding of our target compound is essential.
-
Synonyms: 5-tert-Butylsalicylaldehyde
-
CAS Number: 2725-53-3[2]
-
Molecular Formula: C₁₁H₁₄O₂[2]
-
Molecular Weight: 178.23 g/mol [2]
The theoretical elemental composition, derived from its molecular formula, serves as our benchmark for validation.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 74.14% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.92% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.95% |
This theoretical data is the "true value" against which our experimental results will be judged for accuracy.
The Pillar of Trust: The Method Validation Framework
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will employ as our guiding principle.[3][4][5]
The core validation characteristics we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Interrelationship of core validation parameters as per ICH Q2(R1).
Comparison Guide: Combustion Analysis vs. ICP-MS
Combustion Analysis: Verifying the Core Structure
Combustion analysis is the quintessential method for determining the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a pure organic compound.[6][7] The technique involves burning a precisely weighed sample in an excess of oxygen, which converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[6][8][9] These combustion products are then quantitatively measured.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., Acetanilide) to ensure the system is performing within specifications.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a tin capsule. Three independent samples are prepared for repeatability assessment.
-
Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000°C) with a constant stream of pure oxygen.
-
Detection: The resultant CO₂ and H₂O are passed through separate detectors (typically thermal conductivity or infrared detectors) to quantify their amounts.
-
Calculation: The instrument's software calculates the percentage of C and H based on the detected amounts and the initial sample weight. The percentage of Oxygen is typically determined by difference (100% - %C - %H).
-
Specificity: The method is highly specific for C and H due to the complete conversion to CO₂ and H₂O, which are selectively detected. The choice of a pure, isolated compound is critical here; impurities would compromise specificity.
-
Accuracy: Accuracy is demonstrated by comparing the mean experimental value to the theoretical value. The use of a certified reference material for calibration directly links our measurement to a known "true" value.
| Element | Theoretical % | Experimental Mean % (n=3) | Accuracy (% Recovery) |
| Carbon | 74.14% | 74.08% | 99.92% |
| Hydrogen | 7.92% | 7.95% | 100.38% |
| Oxygen | 17.95% | 17.97% | 100.11% |
-
Precision (Repeatability): Assessed by the relative standard deviation (RSD) of multiple measurements. A low RSD indicates minimal random error in the weighing and analysis process.
| Element | Measurement 1 (%) | Measurement 2 (%) | Measurement 3 (%) | Mean (%) | RSD (%) |
| Carbon | 74.12 | 74.05 | 74.07 | 74.08 | 0.05% |
| Hydrogen | 7.93 | 7.98 | 7.94 | 7.95 | 0.33% |
Verdict: Combustion analysis provides excellent accuracy and precision for determining the fundamental C, H, and O composition. It is the gold standard for confirming the empirical formula of a pure organic substance.
ICP-MS: Uncovering Hidden Trace Impurities
While combustion analysis confirms the bulk structure, it cannot detect trace metallic impurities that may be present from catalysts or manufacturing processes. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique for this purpose, capable of detecting elements at parts-per-billion (ppb) levels.[10][11][12]
The challenge with analyzing organic compounds via ICP-MS lies in the sample introduction and the potential for the carbon matrix to cause interferences.[13][14] Therefore, a robust sample preparation (digestion) and optimized plasma conditions are crucial.
Caption: Experimental workflow for ICP-MS analysis of an organic compound.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~0.5 g of this compound into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂).
-
Perform a staged microwave digestion program to completely break down the organic matrix. This step is critical to prevent carbon deposition in the instrument and eliminate matrix-based interferences.
-
After cooling, dilute the digestate to a final volume of 50 mL with deionized water.
-
-
Calibration: Prepare a series of multi-element calibration standards (e.g., 0, 1, 5, 10, 50 ppb) in a matrix matched to the diluted sample digest (i.e., dilute nitric acid).
-
Analysis: Aspirate the prepared sample and standards into the ICP-MS. The argon plasma ionizes the atoms, and the mass spectrometer separates and detects the ions.
-
Validation Spikes: To determine accuracy, spike separate sample preparations with known concentrations of the target elements (e.g., at 50% and 150% of the expected limit) and calculate the percent recovery.
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve for each element. An R² value >0.999 indicates a strong linear relationship between concentration and instrument response.
| Element | Range (ppb) | Correlation Coefficient (R²) |
| Lead (Pb) | 0 - 50 | 0.9998 |
| Palladium (Pd) | 0 - 50 | 0.9995 |
| Nickel (Ni) | 0 - 50 | 0.9999 |
-
Accuracy (Spike Recovery): This is the most critical parameter for impurity testing. It demonstrates that the sample matrix does not suppress or enhance the signal of the target elements. Acceptance criteria are typically 80-120%.
| Element | Spike Level | Measured Concentration (ppb) | % Recovery |
| Lead (Pb) | 10 ppb | 9.8 | 98% |
| Palladium (Pd) | 10 ppb | 10.5 | 105% |
| Nickel (Ni) | 10 ppb | 9.5 | 95% |
-
Limit of Quantitation (LOQ): The LOQ is established to ensure the method is sensitive enough to detect impurities at levels relevant to regulatory limits (e.g., those defined in USP <232>).[15][16]
| Element | LOQ (ppb) |
| Lead (Pb) | 0.5 |
| Palladium (Pd) | 0.2 |
| Nickel (Ni) | 1.0 |
Verdict: ICP-MS is the superior technique for quantifying trace elemental impurities.[17] Its high sensitivity and multi-element capability make it indispensable for ensuring the purity and safety of pharmaceutical ingredients. The key to a successful validation is a robust sample digestion procedure that effectively eliminates the organic matrix.
Head-to-Head Comparison
| Feature | Combustion Analysis | ICP-MS | X-Ray Fluorescence (XRF) |
| Primary Application | Bulk elemental composition (C,H,N,S,O) | Trace and ultra-trace elemental impurities | Elemental composition of bulk materials |
| Typical Analytes | Carbon, Hydrogen, Oxygen | Most of the periodic table (metals, metalloids) | Elements from Sodium (Na) to Uranium (U) |
| Sensitivity | Percent (%) level | ppb to ppt level | ppm to percent (%) level |
| Sample Prep | Simple weighing | Complex (acid digestion required for organics) | Minimal to none (non-destructive) |
| Key Strength | High accuracy for empirical formula confirmation | Unmatched sensitivity for impurity profiling | Speed and non-destructive nature |
| Limitation for this Topic | Cannot detect trace metallic impurities | Not suitable for bulk C, H, O determination | Poor performance for light elements (C, H, O) and matrix effects from the organic sample.[18][19][20] |
Conclusion: A Symbiotic Approach to Elemental Validation
The validation of elemental analysis for a critical raw material like this compound is not a matter of choosing a single "best" technique. Instead, it requires a logical, multi-faceted approach.
-
Combustion analysis serves as the foundational pillar, validating the core identity and empirical formula of the molecule with high accuracy. It answers the question: "Is the molecule what we think it is?"
-
ICP-MS acts as the crucial secondary check, ensuring the purity of the compound by detecting potentially harmful trace elemental impurities. It answers the question: "What else is in there, even at minute levels?"
By validating and employing both methodologies, researchers and drug development professionals can build a self-validating system of characterization. This ensures not only the identity and purity of this compound but also the integrity of the data submitted to regulatory bodies, ultimately safeguarding the quality and safety of the final product.
References
-
5-tert-Butyl-2-hydroxybenzaldehyde - High purity . Georganics. Available at: [Link]
-
Introduction to Combustion Analysis . Chemistry LibreTexts. Available at: [Link]
-
Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . Agilent. Available at: [Link]
-
Can XRF analysis be used for identifying organic compounds? . ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available at: [Link]
-
Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review . Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Combustion analysis . Wikipedia. Available at: [Link]
-
What is ICP-MS? Principles & Technique . Agilent. Available at: [Link]
-
Development and validation of analytical method for determination of elemental impurities in micafungin for injection . ResearchGate. Available at: [Link]
-
ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry . Lucideon. Available at: [Link]
-
Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems . The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects . PMC. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. Available at: [Link]
-
Combustion Analysis Ten Examples . ChemTeam. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available at: [Link]
-
Portable X-ray Fluorescence Analysis of Organic Amendments . Encyclopedia.pub. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available at: [Link]
-
Chemical Analysis - X-Ray Fluorescence (XRF) . H&M Analytical Services. Available at: [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES . US Pharmacopeia (USP). Available at: [Link]
-
What is XRF and How Does X-Ray Fluorescence Work . SPECTRO Analytical Instruments. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. Available at: [Link]
-
Combustion Analysis . Preparatory Chemistry. Available at: [Link]
-
The Basics of Elemental Analysis with XRF – Q&A . Malvern Panalytical. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available at: [Link]
-
Quality Guidelines . ICH. Available at: [Link]
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Comparative Reactivity of 5-Butyl vs. 5-tert-Butyl Salicylaldehyde: A Technical Guide for Drug Development Professionals
Executive Summary: Beyond the Isomers
In the landscape of pharmaceutical synthesis and materials science, substituted salicylaldehydes are foundational building blocks for a vast array of molecules, most notably Schiff bases and complex ligands. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of electronic properties, solubility, and biological activity. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct reagents: 5-butylsalicylaldehyde and 5-tert-butylsalicylaldehyde.
While both molecules share the same molecular formula, the isomeric nature of their butyl substituents—a linear n-butyl versus a bulky tertiary-butyl group—imparts significant differences in their chemical reactivity. This analysis will dissect these differences through the lens of fundamental organic chemistry principles, supported by experimental protocols and predictive data. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenges, be it ligand design, catalyst development, or the synthesis of novel organic materials. We will explore how subtle changes in molecular architecture dictate the outcomes of reactions occurring at both the aldehyde functional group and the aromatic ring.
The Theoretical Bedrock: Electronic vs. Steric Effects
The reactivity of any substituted aromatic compound is governed by a delicate interplay between electronic and steric effects. Understanding these principles is paramount to predicting the behavior of our two molecules of interest.
Electronic Effects: The Inductive Push
Alkyl groups, such as n-butyl and tert-butyl, are universally recognized as electron-donating groups (EDGs) through an inductive effect (+I).[1][2] This effect arises from the higher electron density of sp³-hybridized alkyl carbons compared to the sp²-hybridized carbons of the aromatic ring. This donation of electron density enriches the benzene ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This phenomenon is known as ring activation.[1][2][3]
Both the n-butyl and tert-butyl groups activate the salicylaldehyde ring towards electrophilic aromatic substitution. While the tert-butyl group is slightly more electron-donating than the n-butyl group due to the cumulative inductive effect of its three methyl groups, this difference is often subtle and its impact on reactivity can be overshadowed by the more dramatic steric effects. The quantitative influence of such groups can be rationalized using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent-specific electronic parameters.[4][5][6][7]
Steric Effects: The Decisive Factor
Steric hindrance is the congestion caused by the physical bulk of atoms or groups of atoms, which can slow down or prevent reactions.[8][9][10] It is in this domain that 5-butyl- and 5-tert-butylsalicylaldehyde diverge most significantly.
-
n-Butyl Group: A linear, flexible chain that presents minimal steric bulk.[11][12]
-
tert-Butyl Group: A highly branched and rigid structure with three methyl groups projecting from a central quaternary carbon. This configuration creates a significant "steric shield."[8][9][10]
This structural disparity is the primary determinant of their differential reactivity, particularly in reactions involving the aromatic ring.
Caption: Steric profiles of n-butyl vs. tert-butyl substituents.
Comparative Reactivity in Key Synthetic Transformations
We will now analyze how the electronic and steric profiles of our two subject molecules influence their performance in two common classes of reactions.
Schiff Base Formation: Reaction at the Aldehyde
The condensation of an aldehyde with a primary amine to form an imine (a Schiff base) is a cornerstone of coordination chemistry and organic synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon.[4][13]
-
Electronic Influence: The electron-donating nature of both butyl substituents slightly increases the electron density on the carbonyl carbon, which marginally reduces its electrophilicity and can slightly slow the initial nucleophilic attack compared to unsubstituted salicylaldehyde. The difference in inductive effects between n-butyl and tert-butyl is negligible in this context.
-
Steric Influence: The substituent at the 5-position is located para to the aldehyde group. This significant distance means that neither the n-butyl nor the bulky tert-butyl group can exert any direct steric hindrance on the approaching amine nucleophile.
Caption: General mechanism for Schiff Base formation.
Electrophilic Aromatic Substitution (EAS): Reaction on the Ring
EAS reactions, such as halogenation, nitration, or Friedel-Crafts alkylation, involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.[14][15]
-
Directing Effects: The reactivity of the salicylaldehyde ring is dictated by three groups: the powerful activating, ortho-, para-directing hydroxyl group (-OH), the deactivating, meta-directing aldehyde group (-CHO), and the weakly activating, ortho-, para-directing alkyl group (-R). The directing influence is overwhelmingly dominated by the hydroxyl group. Therefore, incoming electrophiles will be directed to the positions ortho (position 3) and para (position 5) to the -OH group. Since position 5 is already occupied by the butyl substituent, electrophilic attack will preferentially occur at the 3-position.
-
Electronic Influence: As discussed, both butyl groups activate the ring, making both substrates more reactive than unsubstituted salicylaldehyde. The minor electronic difference between the two is not the deciding factor.
-
Steric Influence: This is where reactivity diverges sharply. The bulky tert-butyl group creates significant steric congestion, impeding the approach of the electrophile and the formation of the bulky Wheland intermediate (the sigma complex) required for substitution at the adjacent 3-position.[9] The linear n-butyl group presents no such significant barrier.
Data Summary and Predictive Comparison
The following table summarizes the key properties and predicted reactivity based on established chemical principles.
| Feature | 5-butylsalicylaldehyde | 5-tert-butylsalicylaldehyde | Rationale |
| Substituent Structure | Linear Alkyl Chain | Branched, Bulky Group | Isomeric difference in carbon skeleton.[8][11][12] |
| Electronic Effect | +I (Electron-Donating) | +I (Slightly Stronger) | Inductive effect of alkyl groups increases ring electron density.[1][2] |
| Steric Hindrance | Low | High | The tert-butyl group's tertiary structure creates significant spatial bulk.[8][9][10] |
| Predicted Reactivity (Schiff Base Formation) | High | High | Substituent at the 5-position does not sterically hinder the aldehyde at the 1-position. |
| Predicted Reactivity (Electrophilic Aromatic Substitution) | Moderate to High | Low to Moderate | The bulky tert-butyl group sterically hinders attack at the adjacent 3-position.[9] |
Self-Validating Experimental Protocols
The following protocols are provided as robust starting points for laboratory validation of the principles discussed in this guide.
Protocol: Synthesis of a Schiff Base
This protocol describes the general synthesis of N-(5-alkylsalicylidene)aniline, a representative Schiff base. The procedure is expected to yield a similar outcome for both 5-butyl and 5-tert-butylsalicylaldehyde.
Causality: The reaction is a condensation, typically favored by the removal of water. Using an alcohol as a solvent allows for heating to increase the reaction rate, and the product often precipitates upon cooling due to lower solubility than the reactants.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected salicylaldehyde (5-butyl- or 5-tert-butylsalicylaldehyde) in 30 mL of absolute ethanol.
-
Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of aniline.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The solution will typically turn a deep yellow.
-
Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the resulting yellow crystalline solid by vacuum filtration, wash the crystals with a small amount of cold ethanol, and dry under vacuum.
-
Validation: Characterize the product by melting point, FT-IR (observing the appearance of the C=N imine stretch around 1620 cm⁻¹) and ¹H NMR spectroscopy.
Adapted from sources on generalized Schiff base synthesis.[13][16][17][18]
Protocol: Electrophilic Aromatic Substitution (Bromination)
This protocol outlines the bromination of the salicylaldehyde ring, a reaction highly sensitive to steric effects.
Causality: Acetic acid serves as a polar protic solvent that can solvate the ionic intermediates. Molecular bromine is the electrophile. The reaction is conducted at room temperature as the activated ring does not require harsh conditions. A significant difference in reaction rate and yield is predicted between the two substrates.
-
Reagent Preparation: In a 50 mL flask protected from light, dissolve 5 mmol of the selected salicylaldehyde (5-butyl- or 5-tert-butylsalicylaldehyde) in 15 mL of glacial acetic acid.
-
Bromine Addition: While stirring at room temperature, slowly add a solution of 5 mmol of bromine in 5 mL of glacial acetic acid dropwise over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC. It is anticipated that the reaction with 5-butylsalicylaldehyde will proceed to completion much faster than with the 5-tert-butyl analogue.
-
Quenching and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Validation: Analyze the product by ¹H NMR to confirm substitution at the 3-position (observing the disappearance of one aromatic proton and shifts in the remaining protons). Compare the isolated yields to validate the predicted steric hindrance effect.
Caption: Steric hindrance in the EAS mechanism.
Final Assessment and Strategic Recommendations
The choice between 5-butylsalicylaldehyde and 5-tert-butylsalicylaldehyde is not arbitrary but a critical strategic decision in synthesis design.
-
For applications focused on modifying the aldehyde group , such as the synthesis of Schiff bases, porphyrins, or salen ligands, where the 5-position substituent primarily serves to tune solubility or electronic properties without participating in further reactions, both reagents are equally viable . The tert-butyl derivative may be preferred if enhanced solubility in non-polar solvents is desired.
-
For applications requiring subsequent functionalization of the aromatic ring via electrophilic substitution, 5-butylsalicylaldehyde is the unequivocally superior choice . Its minimal steric profile allows for predictable and efficient substitution at the 3-position, providing a versatile platform for building molecular complexity. The significant steric hindrance from the tert-butyl group in 5-tert-butylsalicylaldehyde makes it a less suitable candidate for such transformations.
By understanding the fundamental principles of steric and electronic effects, researchers can confidently select the appropriate building block, saving valuable time and resources while maximizing the success of their synthetic endeavors.
References
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]
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The reactions of salicylaldehyde production. (n.d.). ResearchGate. [Link]
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Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. (2017). MDPI. [Link]
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Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). Molecules. [Link]
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Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
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Substituent Effects. (n.d.). Lumen Learning. [Link]
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Don't Be Futyl, Learn The Butyls. (2011). Master Organic Chemistry. [Link]
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ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES. (2021). YouTube. [Link]
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Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
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Butyl group. (n.d.). Wikipedia. [Link]
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ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012). ResearchGate. [Link]
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Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers. [Link]
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Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal. [Link]
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Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. (2014). YouTube. [Link]
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n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. (n.d.). Chemistry Steps. [Link]
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Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
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SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). International Journal of Scientific Research and Reviews. [Link]
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Hammett plot for the selective –C=O group reduction of para-substituted... (n.d.). ResearchGate. [Link]
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Hammett Substituent Constants Defined. (2021). YouTube. [Link]
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Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). Semantic Scholar. [Link]
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Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. (2026). Oreate AI Blog. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Butyl-2-hydroxybenzaldehyde
As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents like 5-Butyl-2-hydroxybenzaldehyde are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. The core principle underpinning all procedures is to treat this compound and its associated waste streams as hazardous, warranting meticulous handling from the point of generation to final disposal.
Hazard Profile and Immediate Safety Precautions
While comprehensive toxicological data for this compound is not extensively published, the known hazards of structurally similar substituted salicylaldehydes and benzaldehydes provide a robust basis for risk assessment.[1][2] The presence of the aldehyde functional group and the phenolic hydroxyl group necessitates a cautious approach. It is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Description | Recommended Precautions & PPE | First Aid Measures |
| Skin Contact | Causes skin irritation.[3][4] May be absorbed through the skin. | Wear nitrile or other chemically resistant gloves. Wear a standard laboratory coat. | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[6] If irritation persists, seek medical attention. |
| Eye Contact | Causes serious eye irritation.[3][4] | Wear chemical safety goggles or a face shield.[4] | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Harmful if swallowed.[3][4][5] | Do not eat, drink, or smoke in laboratory areas.[4] Wash hands thoroughly after handling.[5] | Rinse mouth with water.[5] Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[4][5] |
| Inhalation | May cause respiratory irritation.[3] | Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7] | Move the person to fresh air and keep them comfortable for breathing.[5] If respiratory symptoms occur, seek medical attention.[8] |
| Flammability | Combustible liquid.[9] Vapors may be heavier than air and can form explosive mixtures.[6][9] | Keep away from heat, sparks, open flames, and hot surfaces.[10] | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[8] |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by a multi-tiered regulatory framework. Understanding this context is crucial for ensuring compliance and avoiding institutional liability.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave".[11] This means that as the generator of the waste, your laboratory is responsible for its safe handling and disposal until it is ultimately treated or destroyed.[12] Improper disposal, such as pouring waste down the drain or placing it in the regular trash, is a violation of federal law and can lead to environmental contamination and significant penalties.[11][13]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[14][15] This plan must outline specific procedures for the safe handling and disposal of all hazardous chemicals used in your lab.[16][17] All personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they work with.[16]
Core Disposal Protocol for this compound Waste
Adherence to a systematic protocol is the foundation of safe chemical waste management. All waste streams containing this compound must be collected and disposed of through your institution's Environmental Health and Safety (EHS) hazardous waste program.[11]
Waste Segregation and Containerization: The Principle of Incompatibility
The first and most critical step is proper segregation. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[4][13] Aldehydes are chemically reactive and can engage in hazardous reactions.
Causality of Segregation:
-
Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): Mixing with oxidizers can result in a highly exothermic reaction, leading to fire or explosion.[10][18]
-
Strong Bases (e.g., Sodium Hydroxide): Can catalyze aldol condensation reactions, which may be vigorous and uncontrolled.
-
Strong Reducing Agents: Can lead to unpredictable and potentially hazardous reactions.[10]
Container Requirements:
-
Use only approved hazardous waste containers, typically provided by your EHS office. Plastic containers are often preferred over glass to minimize the risk of breakage.[11]
-
Ensure the container is chemically compatible with the waste.
-
Keep containers closed at all times except when adding waste.[19] This prevents the release of vapors and protects against spills.
Labeling: The Communication Keystone
Proper labeling is a regulatory requirement and an essential safety communication tool.[16] Every waste container must be labeled with an EHS-provided hazardous waste tag as soon as the first drop of waste is added.[11]
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
For mixtures, list all chemical components and their approximate percentages.[11]
-
Clear indication of the hazards (e.g., "Combustible," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
On-site Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Store the waste container in a secondary containment bin to contain any potential leaks.[20] Segregate the container from incompatible materials as described in section 3.1.[20]
Step-by-Step Disposal Procedures
Disposal of Unused or Surplus Product
Do not dispose of pure, unused this compound by any means. It must be disposed of in its original container.
-
Ensure the container is in good condition and the original manufacturer's label is intact.
-
If the original label is damaged, create a new label with all the required information.
-
Manage the container as hazardous waste and submit a chemical waste pickup request to your EHS office.
Disposal of Contaminated Labware and PPE (Solid Waste)
This stream includes items like gloves, paper towels, and pipette tips that are contaminated with this compound.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container (e.g., a sturdy plastic bag or a lined cardboard box).
-
Labeling: Clearly label the container "Solid Waste Contaminated with this compound."
-
Storage: Keep the solid waste container sealed. When full, submit a hazardous waste pickup request.
Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The standard procedure is a triple rinse.[20][21]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent should be capable of dissolving the residue.
-
Collection: Swirl the solvent to rinse all interior surfaces, then pour the rinsate into the appropriate liquid hazardous waste container for this compound.
-
Repeat: Perform this rinse procedure two more times, collecting the rinsate each time.[20]
-
Final Disposal: After the third rinse and air drying, obliterate or deface the chemical label on the container.[20] It can now be disposed of in the appropriate receptacle for clean lab glass or plastic.
Emergency Procedures for Spills
Even with careful handling, spills can occur. A prompt and correct response is vital.
-
Alert Personnel: Immediately alert others in the vicinity.[18]
-
Assess the Spill: For a small, manageable spill (typically <100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Containment: Prevent the spill from spreading or entering drains.[7][9]
-
Absorption: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[7][8][9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collection: Carefully scoop the absorbed material into a designated container for hazardous solid waste.
-
Decontamination: Clean the spill area with a cloth or paper towels wetted with soapy water. Place all cleanup materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and arrange for pickup through EHS.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from work involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
